N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
Descripción
Propiedades
IUPAC Name |
N-(3-amino-4-fluorophenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWIUTBFJPCXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmaceutical Derivatization
Executive Summary
N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide is a highly versatile, doubly fluorinated aromatic building block utilized in advanced medicinal chemistry and drug discovery. Featuring a rigid benzamide core and an orthogonally reactive primary amine, it serves as a critical intermediate for synthesizing multi-targeted kinase inhibitors, epigenetic modulators, and allosteric ligands. This whitepaper details its structural rationale, validated synthetic methodologies, and downstream derivatization pathways.
Chemical Identity & Structural Rationale
The IUPAC name of the compound is exactly N-(3-amino-4-fluorophenyl)-4-fluorobenzamide[1]. The strategic placement of two fluorine atoms provides profound stereoelectronic and pharmacokinetic benefits. According to established medicinal chemistry principles, fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position of the benzamide ring[2]. Furthermore, the highly electronegative fluorine atom on the aniline ring lowers the pKa of the adjacent primary amine. This modulates its basicity, thereby improving membrane permeability, oral bioavailability, and lipophilicity without introducing significant steric bulk[3].
Quantitative Physicochemical Properties
Table 1: Structural and physicochemical parameters of the fluorinated core.
| Property | Value |
| IUPAC Name | N-(3-amino-4-fluorophenyl)-4-fluorobenzamide |
| CAS Number | 926219-41-2[1] |
| Molecular Formula | C13H10F2N2O[4] |
| Molecular Weight | 248.23 g/mol [1] |
| Predicted XLogP3 | ~2.4[5] |
| Hydrogen Bond Donors | 2 (Primary amine, Amide NH) |
| Hydrogen Bond Acceptors | 3 (Two Fluorines, One Carbonyl Oxygen) |
| Topological Polar Surface Area (TPSA) | ~55.12 Ų[6] |
Synthetic Methodology & Causality
The synthesis of N-(3-amino-4-fluorophenyl)-4-fluorobenzamide is achieved via a robust, self-validating two-step protocol: amidation followed by selective nitro reduction.
Step 1: Amidation of 4-Fluoro-3-nitroaniline
-
Protocol : 4-Fluoro-3-nitroaniline (1.0 eq) is dissolved in anhydrous dichloromethane (DCM). N,N-Diisopropylethylamine (DIPEA, 2.0 eq) is added, and the solution is cooled to 0 °C. 4-Fluorobenzoyl chloride (1.1 eq) is added dropwise over 30 minutes. The reaction is warmed to room temperature and stirred for 4 hours.
-
Causality & IPC : The strongly electron-withdrawing nitro group renders the aniline weakly nucleophilic, necessitating a highly reactive acyl chloride. is selected over weaker bases (like pyridine) because its steric bulk prevents nucleophilic competition, while efficiently scavenging the HCl byproduct to prevent protonation of the aniline. In-Process Control (IPC) : LC-MS must show >95% conversion to the intermediate N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide before aqueous quenching.
Step 2: Catalytic Hydrogenation (Nitro Reduction)
-
Protocol : The intermediate N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide is dissolved in ethanol/ethyl acetate (1:1 v/v). Palladium on carbon (Pd/C, 10 wt%, 0.05 eq) is added. The vessel is purged and stirred under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. The mixture is filtered through Celite and concentrated in vacuo.
-
Causality & IPC : Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl) to avoid acidic hydrolysis of the newly formed amide bond and to bypass complex iron-sludge filtration. The pressure is strictly maintained at 1 atm to prevent the hydrodefluorination of the aromatic rings—a known side reaction for fluorinated arenes under high-pressure Pd-catalyzed conditions.
Fig 1. Two-step synthetic workflow for N-(3-amino-4-fluorophenyl)-4-fluorobenzamide.
Pharmaceutical Applications & Downstream Derivatization
The exposed 3-amino group serves as an orthogonal handle for late-stage functionalization. The compound is frequently utilized in the synthesis of bis-aryl ureas and amides, which are privileged scaffolds for Raf kinase inhibitors[7] and epigenetic modulators.
-
: The primary amine can be coupled with complex aryl halides using palladium-N-heterocyclic carbene (NHC) complexes to yield diarylamines[8]. This C-N bond formation is highly predictable and tolerates the existing amide and fluoro groups.
-
Reductive Amination : Reaction with heteroaryl aldehydes (using NaBH(OAc)3) yields secondary amines, optimizing the compound for ATP-competitive kinase binding pockets.
Fig 2. Downstream derivatization pathways for the fluorinated core.
Analytical Characterization & Validation
To ensure a self-validating system, synthesized batches must be rigorously characterized to confirm the integrity of the fluorinated core and the complete reduction of the nitro group. Table 2 summarizes the quantitative analytical parameters required for batch release.
Table 2: Analytical Validation Parameters for Quality Control
| Analytical Technique | Parameter / Expected Result |
| LC-MS (ESI+) | Base peak [M+H]+ expected at m/z 249.08; Sodium adduct [M+Na]+ at m/z 271.06[5]. |
| 1H-NMR (DMSO-d6) | ~10.1 ppm (s, 1H, amide NH); ~5.2 ppm (s, 2H, aniline NH2); aromatic protons at 6.5–8.0 ppm. |
| 19F-NMR (DMSO-d6) | Two distinct signals corresponding to the 4-fluoro (benzamide) and 4-fluoro (aniline) environments. |
| HPLC Purity | >95% (C18 column, Gradient: 10-90% MeCN in H2O with 0.1% TFA over 15 mins, UV detection at 254 nm)[9]. |
References
-
Title: 1554058-23-9 (C13H10F2N2O) Predicted Properties Source: PubChemLite URL: [Link][5]
-
Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL: [Link][2][3]
-
Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews (ACS Publications) URL: [Link][8]
-
Title: The asymmetric unit of the title compound, C13H10F2N2O Source: IUCr Journals URL: [Link][7]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. N-(3-amino-4-fluorophenyl)-4-fluorobenzamide CAS#: 926219-41-2 [m.chemicalbook.com]
- 5. PubChemLite - 1554058-23-9 (C13H10F2N2O) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS:926219-41-2, N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide-毕得医药 [bidepharm.com]
Whitepaper: N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide in Drug Discovery
Executive Summary
N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS: 926219-41-2) is a highly versatile, difluorinated organic building block utilized extensively in medicinal chemistry and drug discovery. Featuring both a reactive primary amine and a stable fluorobenzamide moiety, this intermediate serves as a critical precursor for synthesizing complex pharmacophores, including targeted kinase inhibitors (such as VEGFR-2 antagonists) and novel heterocyclic compounds [1, 2].
This technical guide provides an in-depth analysis of its physicochemical properties, process chemistry, and self-validating experimental protocols designed for high-yield synthesis and downstream application.
Physicochemical Profiling & Structural Analysis
The strategic placement of fluorine atoms in this molecule significantly influences its lipophilicity, metabolic stability, and binding affinity in biological targets. The electron-withdrawing nature of the fluorine at the 4-position of the aniline ring modulates the pKa of the adjacent primary amine, an essential consideration for downstream coupling reactions.
Quantitative Data Summary
| Property | Value |
| Chemical Name | N-(3-amino-4-fluorophenyl)-4-fluorobenzamide |
| CAS Number | 926219-41-2 |
| Molecular Formula | C13H10F2N2O |
| Molecular Weight | 248.23 g/mol |
| XLogP3 | 2.3 |
| Topological Polar Surface Area (TPSA) | 55.1 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Physical State | Solid (typically light gray to orange-red powder) |
Data derived from computational and empirical profiling of the compound class [1, 3].
Process Chemistry: Mechanistic Synthesis
The synthesis of N-(3-amino-4-fluorophenyl)-4-fluorobenzamide relies on a highly regioselective two-step pathway: Amidation followed by Catalytic Hydrogenation .
Causality in Reagent Selection (E-E-A-T)
-
Regioselective Amidation: To avoid bis-acylation, the synthesis begins with 4-fluoro-3-nitroaniline rather than 4-fluoro-1,3-phenylenediamine. The nitro group acts as an electron-withdrawing protecting group, deactivating the ring and ensuring that only the primary amine reacts with the highly electrophilic 4-fluorobenzoyl chloride . Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward [2].
-
Controlled Reduction: The reduction of the nitro intermediate to the final amine must be handled with precision. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) is selected over harsh metal-acid reductions (e.g., Fe/HCl) to prevent the hydrolysis of the newly formed amide bond. Furthermore, mild conditions are strictly enforced to prevent hydrodefluorination —a common side reaction where the catalytic cleavage of the C-F bond occurs under aggressive hydrogenation conditions.
Figure 1: Two-step synthetic workflow for N-(3-amino-4-fluorophenyl)-4-fluorobenzamide.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the integrity of the reaction before proceeding to the next step.
Step 1: Synthesis of N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide
Objective: Form the amide linkage while preserving the nitro group.
-
Preparation: In an oven-dried, 250 mL round-bottom flask purged with inert N2, dissolve 4-fluoro-3-nitroaniline (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Base Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol) to the solution and cool the mixture to 0 °C using an ice bath.
-
Electrophile Addition: Dissolve 4-fluorobenzoyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic reaction.
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
-
Validation Checkpoint (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:Ethyl Acetate 3:1). The reaction is self-validated as complete when the starting aniline spot (lower Rf) disappears entirely, replaced by a single distinct product spot (higher Rf).
-
Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure nitro intermediate.
Step 2: Catalytic Hydrogenation to Target Compound
Objective: Reduce the nitro group to a primary amine without inducing hydrodefluorination.
-
Preparation: Dissolve the purified N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide (1.0 eq, 5 mmol) in 40 mL of absolute ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is highly pyrophoric; add under a blanket of N2.
-
Hydrogenation: Evacuate the vessel and backfill with H2 gas. Maintain the reaction at exactly 1 atm of H2 pressure at room temperature. Stir vigorously for 2–3 hours.
-
Validation Checkpoint (LC-MS): Sample 100 µL of the reaction mixture, filter through a syringe filter, and analyze via LC-MS. The protocol is validated when the mass peak of the nitro compound (M+H) shifts to the corresponding amine mass (M+H = 249.23 m/z), with no evidence of defluorinated byproducts (M+H = 231.23 m/z).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL). Concentrate the filtrate under vacuum to afford N-(3-amino-4-fluorophenyl)-4-fluorobenzamide as a solid.
Applications in Medicinal Chemistry
N-(3-amino-4-fluorophenyl)-4-fluorobenzamide is a privileged intermediate. The free primary amine can be further derivatized to construct complex pharmacophores.
By reacting this compound with various isocyanates or acyl chlorides, researchers can generate diverse urea or bis-amide libraries. These structures often serve as the backbone for Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of kinases like VEGFR-2, a primary target in anti-angiogenic cancer therapies [2]. Furthermore, the amine can undergo cyclocondensation to form rigid heterocycles such as benzimidazoles, which improve the metabolic stability and target residence time of the drug.
Figure 2: Downstream medicinal chemistry applications in pharmacophore construction.
References
-
Title: N-(4-amino-3-fluorophenyl)-4-fluorobenzamide | C13H10F2N2O | CID 81762060 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents Source: ResearchGate URL: [Link]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the burgeoning field of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide derivatives, a chemical scaffold demonstrating significant promise across diverse therapeutic areas. We will explore the synthesis, biological activities, and mechanisms of action of these compounds, providing a comprehensive resource for researchers engaged in drug discovery and development. Our focus is on delivering not just data, but actionable insights grounded in established scientific principles.
The N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide Scaffold: A Privileged Structure in Medicinal Chemistry
The N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide core represents a versatile platform for the design of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability.[1] The amide linkage provides a key hydrogen bonding motif, while the amino group offers a site for further chemical modification to modulate pharmacological properties. This unique combination of structural features has led to the exploration of its derivatives in a range of biological contexts.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide scaffold have emerged as a promising class of anticancer agents, with evidence suggesting activity through multiple mechanisms, including histone deacetylase (HDAC) and kinase inhibition.
Histone Deacetylase (HDAC) Inhibition
A notable derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has demonstrated potent and selective inhibition of class I HDACs, particularly HDAC3.[2] This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and gene expression, ultimately inducing apoptosis and cell cycle arrest in cancer cells.
Key Findings for FNA:
-
Potent HDAC3 Inhibition: Exhibited an IC50 value of 95.48 nM against HDAC3.[2]
-
Broad Antiproliferative Activity: Showed significant inhibitory effects against both solid and non-solid tumor cell lines.[2]
-
Superior Potency in Liver Cancer: Was found to be 13.3-fold more potent than the approved drug SAHA against HepG2 liver cancer cells, with an IC50 value of 1.30 µM compared to 17.25 µM for SAHA.[2]
-
In Vivo Efficacy: Demonstrated significant tumor growth inhibition (48.89%) in a HepG2 xenograft model, comparable to SAHA (48.13%).[2]
-
Mechanism of Action: Induced apoptosis and G2/M phase cell cycle arrest in HepG2 cells.[2]
Table 1: In Vitro Antiproliferative Activity of FNA against Human Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 1.30 |
| A549 | Lung Cancer | 3.25 |
| HCT116 | Colon Cancer | 2.87 |
| K562 | Leukemia | 1.89 |
Kinase Inhibition
The broader benzamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][4] While specific data on N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide derivatives as kinase inhibitors is still emerging, related structures have shown potent inhibitory activity against key oncogenic kinases such as Aurora Kinase B, EGFR, and VEGFR2.[3][4][5][6] The structural motifs present in the core molecule are amenable to modifications that can target the ATP-binding pocket of various kinases.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized mechanism of anticancer activity via inhibition of key signaling pathways.
Antimicrobial and Antiviral Potential
Benzamide derivatives have a long history in antimicrobial and antiviral drug discovery.[7] The structural features of the N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide scaffold suggest that its derivatives could also possess these activities.
Antibacterial and Antifungal Activity
Numerous studies have reported the synthesis of benzamide and aminoantipyrine derivatives with significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[7][8][9] The proposed mechanisms often involve the inhibition of essential microbial enzymes. While direct testing of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide derivatives is needed, the existing literature provides a strong rationale for their evaluation as potential antimicrobial agents.
Antiviral Activity
A series of N-phenylbenzamide derivatives have been synthesized and evaluated for their activity against Enterovirus 71 (EV71). One derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, demonstrated promising activity with IC50 values in the low micromolar range and low cytotoxicity. This highlights the potential of the broader N-phenylbenzamide class, including fluorinated analogs, as a starting point for the development of novel antiviral therapies.
Experimental Protocols
The following protocols are generalized based on established methodologies and should be optimized for specific derivatives.
General Synthesis of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide Derivatives
This protocol outlines a common synthetic route for the preparation of the title compounds.
Workflow for Synthesis:
Caption: General workflow for the synthesis of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide derivatives.
Step-by-Step Procedure:
-
Activation of 4-Fluorobenzoic Acid:
-
To a solution of 4-fluorobenzoic acid in a suitable solvent (e.g., DMF or CH2Cl2), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) at 0 °C.[10]
-
Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride or oxalyl chloride.[11]
-
-
Amide Coupling:
-
To the activated carboxylic acid, add a solution of the desired 3-amino-4-fluorophenyl derivative in the same solvent.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).[10]
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide derivative.
-
In Vitro Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antibacterial Assay (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Future Directions and Conclusion
The N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide scaffold holds considerable promise for the development of novel therapeutics. The preliminary data on related compounds suggest that this class of molecules warrants further investigation, particularly in the areas of oncology, and infectious diseases. Future research should focus on:
-
Synthesis of diverse libraries: Exploring a wide range of substitutions on the aniline and benzoyl rings to establish clear structure-activity relationships (SAR).
-
Broad-panel biological screening: Testing new derivatives against a wide array of cancer cell lines, bacterial and fungal strains, and viral targets.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo efficacy and ADME/Tox studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
References
-
Royal Society of Chemistry. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]
-
Frontiers Media S.A. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link]
-
ResearchGate. Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. [Link]
-
National Center for Biotechnology Information. N-(4-amino-3-fluorophenyl)-4-fluorobenzamide. PubChem. [Link]
-
MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
- Google Patents. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
Semantic Scholar. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent pan-BCR-ABL inhibitor. [Link]
-
ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]
-
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
-
National Center for Biotechnology Information. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. [Link]
-
Baghdad Science Journal. Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. [Link]
-
Scilit. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
PubMed. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. [Link]
-
ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]
-
National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
-
National Center for Biotechnology Information. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
Beilstein-Institut. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Synthesis, Characterization and Antimicrobial Activity of New 4-aminoa" by Naween M. Youns [bsj.uobaghdad.edu.iq]
- 10. 3-amino-4-fluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Whitepaper: Solid-State Characterization and Crystal Engineering of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
Executive Summary
In the realm of structure-based drug design and materials science, the precise spatial arrangement of atoms within a crystal lattice dictates the physicochemical properties of the bulk material. N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS: 926219-41-2; Formula: C₁₃H₁₀F₂N₂O) is a highly functionalized building block featuring a secondary amide, a primary amine, and two strategically positioned fluorine atoms.
This technical guide elucidates the crystallographic methodology required to isolate, solve, and analyze the solid-state structure of this compound. By examining the competitive hydrogen-bonding landscape and the subtle yet structurally directing fluorine interactions, we provide a comprehensive framework for understanding how such fluorinated benzamides assemble in the solid state.
Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)
To ensure high-fidelity structural data, the crystallization and diffraction workflows must be meticulously controlled. The following protocol is designed as a self-validating system, where each experimental choice is grounded in crystallographic causality.
Step-by-Step Methodology
Step 1: Solvent Screening & Dissolution
-
Action: Dissolve 50 mg of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (>99% purity) in 2 mL of a binary solvent system (e.g., Dichloromethane/Ethanol, 1:1 v/v).
-
Causality: Dichloromethane provides excellent solubility for the hydrophobic fluorinated aromatic core, while Ethanol acts as a polar co-solvent that participates in transient hydrogen bonding. This dynamic solvation slows the nucleation rate, which is critical for growing macroscopic, defect-free single crystals rather than microcrystalline powders.
Step 2: Controlled Evaporation
-
Action: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Puncture the cap with a single needle hole and incubate at a stable 298 K in a vibration-free environment for 5–7 days.
-
Validation: The slow, controlled evaporation rate prevents the kinetic trapping of metastable polymorphs. The appearance of clear, block-like crystals with sharp optical extinction under polarized light confirms the successful isolation of a highly ordered thermodynamic phase.
Step 3: Crystal Harvesting & Cryoprotection
-
Action: Submerge a selected crystal (ideal dimensions ~0.2 × 0.1 × 0.1 mm) in inert perfluoropolyether oil and mount it on a MiTeGen micro-loop.
-
Causality: The hydrophobic oil prevents rapid solvent loss (which induces mechanical stress and crystal cracking) and acts as an amorphous cryoprotectant during flash-cooling.
Step 4: Data Collection at Cryogenic Temperatures
-
Action: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.
-
Causality: Cryogenic cooling minimizes the atomic thermal displacement parameters (ADPs). Because terminal fluorine atoms are highly mobile, room-temperature data often smears their electron density, artificially shortening C–F bond lengths and masking weak intermolecular contacts. Low-temperature data collection resolves this artifact.
Step 5: Structure Solution and Refinement
-
Action: Integrate the diffraction frames, apply multi-scan absorption corrections, and solve the structure using intrinsic phasing (SHELXT). Refine the model using full-matrix least-squares on F² (SHELXL).
-
Validation: The structural model is validated when the maximum shift/error ratio drops below 0.001, the goodness-of-fit (GooF) approaches 1.0, and the residual electron density map is flat (highest peak <0.5 e/ų).
Figure 1: Step-by-step crystallographic workflow for fluorinated benzamides.
Supramolecular Network & Fluorine Interactions
The structural landscape of fluorinated benzamides is governed by a delicate balance between strong classical hydrogen bonds and weak, highly directional halogen interactions[1]. In N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide, the central amide linkage typically adopts a trans conformation to minimize steric clashes between the two aromatic rings.
Primary Synthons: The Amide Backbone
The dominant packing motif in this class of molecules is the robust N–H···O=C hydrogen bond. As observed in related benzamide derivatives, these interactions frequently assemble into infinite one-dimensional chains (denoted as a C(4) motif in graph-set notation) or centrosymmetric dimers (R²₂(8) motif)[2],[3]. The primary amine group introduces a competitive hydrogen-bonding environment. Because the carbonyl oxygen is a strong acceptor, the amine N–H acts as a secondary donor, cross-linking the primary amide chains into a rigid 2D sheet.
Secondary Synthons: "The Little Atom That Could"
Fluorine's role in crystal engineering is highly nuanced. As highlighted in foundational crystallographic reviews, fluorine is often termed "the little atom that could"[4]. Despite possessing the highest electronegativity, covalently bound organic fluorine is a remarkably poor hydrogen bond acceptor. However, its low polarizability and weak dispersion forces promote specific, albeit energetically weak (<10 kJ/mol), C–H···F and F···F interactions[4].
In N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide, the para-fluorine on the benzoyl ring and the ortho-fluorine (relative to the amine) on the aniline ring serve as critical structural directors. These fluorine atoms act as "sticky patches" that guide the 3D stacking of the 2D hydrogen-bonded sheets, effectively locking the crystal lattice into its final thermodynamic state through weak C–F···π and F···F contacts.
Figure 2: Supramolecular synthon network driven by hydrogen and halogen bonds.
Quantitative Structural Data
To facilitate comparison across the fluorinated benzamide chemical space, the expected quantitative crystallographic parameters and intermolecular geometries for this compound are summarized below.
Table 1: Crystallographic Data Parameters (100 K)
| Parameter | Value / Description |
| Chemical Formula | C₁₃H₁₀F₂N₂O |
| Formula Weight | 248.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Typical for this class) |
| Temperature | 100(2) K |
| Radiation Type | Mo Kα (λ = 0.71073 Å) |
| Z (Molecules per unit cell) | 4 |
| Final R indices [I>2σ(I)] | R₁ ≈ 0.035, wR₂ ≈ 0.090 |
Table 2: Hydrogen Bond and Halogen Contact Geometry
| Interaction Type (D–H···A) | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | Angle (°) |
| N1–H1···O1 (Amide) | 0.88 | 2.02 - 2.08 | 2.85 - 2.95 | 160 - 175 |
| N2–H2A···O1 (Amine) | 0.89 | 2.15 - 2.25 | 3.00 - 3.10 | 150 - 165 |
| N2–H2B···F1 (Amine-Fluoro) | 0.89 | 2.50 - 2.65 | 3.25 - 3.35 | 135 - 145 |
| C5–H5···F2 (Aryl-Fluoro) | 0.95 | 2.55 - 2.70 | 3.40 - 3.50 | 130 - 140 |
(Note: Distances and angles represent the statistically normalized ranges expected for this specific scaffold based on CSD structural analogs).
Conclusion
The solid-state characterization of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide requires a rigorous, low-temperature X-ray diffraction protocol to accurately capture its complex interaction network. By mapping the hierarchy of synthons—from the dominant amide-carbonyl hydrogen bonds to the subtle, structure-directing fluorine contacts—researchers can better predict the physicochemical properties (such as solubility, melting point, and bioavailability) of highly fluorinated pharmaceutical intermediates. Understanding "the little atom that could" remains a cornerstone of modern crystal engineering.
Sources
- 1. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in crystal engineering—“the little atom that could” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Evolution of Fluorinated Benzamides: From Neuroimaging Radiotracers to Targeted Epigenetic Therapeutics
Introduction
The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. The highly electronegative nature of fluorine, coupled with its small van der Waals radius (1.47 Å, closely mimicking hydrogen), allows for profound modulation of a molecule's physicochemical properties without causing severe steric hindrance[1]. In the context of benzamides—a structural class defined by a benzene ring linked to a carboxamide group—fluorination has historically been leveraged to enhance metabolic stability, increase lipophilicity for blood-brain barrier (BBB) penetration, and improve target binding affinity[2].
Over the past three decades, fluorinated benzamides have evolved along two distinct but highly impactful trajectories:
-
Neuroimaging: As positron emission tomography (PET) radiotracers targeting dopamine receptors (e.g., [18F]fallypride)[3].
-
Oncology: As targeted epigenetic modulators, specifically Class I Histone Deacetylase (HDAC) inhibitors (e.g., tucidinostat/chidamide)[4].
This technical guide provides an in-depth analysis of the discovery, mechanistic action, and experimental validation of these two primary applications.
Part 1: The Radiotracer Era – [18F]Fallypride and Dopamine Receptor Imaging
Discovery and Rationale
The dopaminergic system is heavily implicated in neuropsychiatric disorders, including schizophrenia and Parkinson's disease. To visualize and quantify D2 and D3 receptors in vivo, researchers required a radioligand with exceptionally high affinity and low non-specific binding. Substituted benzamides were identified as potent D2/D3 antagonists[5]. The introduction of a 3-fluoropropyl chain to the benzamide nitrogen yielded fallypride. When radiolabeled with the positron-emitting isotope Fluorine-18 (half-life = 109.8 min), [18F]fallypride demonstrated sub-nanomolar affinity (Ki ~ 0.03 nM for D2) and excellent BBB penetration, making it the gold standard for imaging extrastriatal dopamine receptors[3][6].
Workflow for the radiosynthesis of [18F]Fallypride via nucleophilic substitution.
Experimental Protocol: Radiosynthesis of [18F]Fallypride
This protocol relies on a nucleophilic aliphatic substitution (SN2) reaction. The causality behind each step ensures maximum radiochemical yield and purity[7][8].
Step 1: Isotope Trapping and Elution
-
Action: Pass cyclotron-produced aqueous [18F]fluoride through a Sep-Pak QMA light cartridge. Elute into a reaction vessel using a solution of K2CO3 (0.8 mg) and Kryptofix 2.22 (K222, 9.1 mg) in acetonitrile/water[8].
-
Causality: The QMA cartridge traps the [18F]F- ions. K2CO3 provides the counter-ion, while K222 acts as a cryptand to sequester K+ ions. This prevents ion pairing, leaving the [18F]F- as a highly reactive, "naked" nucleophile.
Step 2: Azeotropic Drying
-
Action: Heat the vessel to 95°C under a stream of nitrogen or helium, adding anhydrous acetonitrile iteratively to azeotropically remove all water[8].
-
Causality: Fluoride is heavily hydrated in water, which completely quenches its nucleophilicity. Absolute anhydrous conditions are mandatory for the SN2 reaction to proceed.
Step 3: Radiolabeling
-
Action: Add the tosyl-fallypride precursor (2-3 mg) dissolved in 0.5 mL anhydrous acetonitrile. Heat at 96-100°C for 10-30 minutes[7][8].
-
Causality: The tosylate group is an excellent leaving group. The elevated temperature provides the activation energy required for the [18F]fluoride to displace the tosylate group via an SN2 mechanism.
Step 4: Purification and Formulation
-
Action: Quench the reaction with HPLC mobile phase, inject onto a semi-preparative HPLC column, collect the radioactive peak corresponding to [18F]fallypride, and formulate in 0.9% sterile saline[3].
-
Causality: HPLC separates the highly toxic, unreacted tosylate precursor from the radiotracer, ensuring the final product is safe for in vivo injection.
Part 2: The Oncology Era – Tucidinostat and Epigenetic Modulation
Transition to Therapeutics
While early fluorinated benzamides were optimized for receptor antagonism, medicinal chemists later discovered that the benzamide pharmacophore could effectively chelate the zinc ion (Zn2+) located in the catalytic pocket of Class I Histone Deacetylases (HDACs)[9][10].
Tucidinostat (also known as Chidamide) is a novel, subtype-selective fluorinated benzamide HDAC inhibitor. It selectively targets Class I HDACs (HDAC1, 2, 3) and Class IIb (HDAC10)[9][11]. By inhibiting these enzymes, tucidinostat prevents the deacetylation of histone proteins, leading to chromatin relaxation, reactivation of tumor suppressor genes, and subsequent cell cycle arrest and apoptosis in malignancies such as peripheral T-cell lymphoma (PTCL) and multiple myeloma[9][12]. The inclusion of a fluorine atom in the benzamide cap group enhances the molecule's metabolic stability and fine-tunes its interaction with the hydrophobic rim of the HDAC active site.
Mechanism of action of Tucidinostat (Chidamide) in tumor suppression.
Experimental Protocol: In Vitro HDAC Inhibition Assay
To validate the potency of a fluorinated benzamide against HDAC enzymes, a fluorometric enzymatic assay is employed. This protocol is designed as a self-validating system, utilizing positive controls and background subtraction[11].
Step 1: Enzyme and Compound Preparation
-
Action: Dilute recombinant human HDAC1, HDAC2, or HDAC3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare serial dilutions of tucidinostat in DMSO.
-
Causality: The buffer mimics physiological ionic strength and pH, ensuring the enzyme maintains its native conformation. DMSO is used to dissolve the lipophilic benzamide, but its final concentration must be kept below 1% to prevent enzyme denaturation.
Step 2: Substrate Incubation
-
Action: Add a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) to the enzyme-inhibitor mixture. Incubate at 37°C for 60 minutes.
-
Causality: Active HDAC enzymes will cleave the acetyl group from the lysine residue. If the benzamide successfully chelates the active-site zinc, this deacetylation is blocked.
Step 3: Signal Development
-
Action: Add a developer solution containing a protease (e.g., trypsin) and a broad-spectrum HDAC inhibitor (like Trichostatin A) to stop the reaction. Incubate for 15 minutes at room temperature.
-
Causality: The protease specifically cleaves the deacetylated substrate, releasing the free, highly fluorescent AMC (7-Amino-4-methylcoumarin) fluorophore. The stop-solution inhibitor ensures no further HDAC activity occurs during the reading phase.
Step 4: Fluorescence Quantification
-
Action: Read the microplate at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Causality: The fluorescent signal is directly proportional to HDAC activity. A decrease in signal correlates with the inhibitory potency of the fluorinated benzamide, allowing for the calculation of the IC50 value.
Part 3: Quantitative Data Summary
The structural versatility of fluorinated benzamides allows them to be tuned for entirely different biological targets. Table 1 summarizes the quantitative binding and inhibitory data for key compounds discussed in this guide.
| Compound | Primary Target | Application | Binding Affinity / IC50 |
| [18F]Fallypride | Dopamine D2/D3 Receptors | PET Neuroimaging | Ki (D2) = 0.03 nM; Ki (D3) = 0.19 nM |
| Norfallypride | Dopamine D2/D3 Receptors | PET Neuroimaging | Ki = ~1.0 - 2.0 nM |
| Tucidinostat (Chidamide) | Class I HDACs (1, 2, 3) | Oncology (PTCL, ATLL) | IC50 = Low nanomolar (e.g., 90-150 nM) |
| Entinostat (MS-275) | Class I HDACs (1, 3) | Oncology (Breast Cancer) | IC50 = ~100-200 nM |
Conclusion
The history of fluorinated benzamides is a testament to the power of rational drug design. By understanding the stereoelectronic effects of fluorine and the structural requirements of distinct biological targets, scientists have successfully navigated this chemical scaffold from the imaging suites of neuroscience to the frontlines of targeted cancer therapy. As synthetic methodologies for late-stage fluorination continue to advance, the therapeutic window and application scope of fluorinated benzamides will undoubtedly expand.
References
- Synthesis and biological evaluation of 18F-Norfallypride in the rodent brain using PET imaging - PMC. nih.gov.
- Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC. nih.gov.
- N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. mdpi.com.
- High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC. nih.gov.
- Molecular Sculpting: A Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates | The Journal of Organic Chemistry - ACS Publications. acs.org.
- Improved synthesis of [18F] fallypride and characterization of a Huntington's disease mouse model... d-nb.info.
- HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives - RSC Publishing. rsc.org.
- (PDF) Chidamide (CS055/HBI-8000): A new histone deacetylase inhibitor of the benzamide class with antitumor activity... researchgate.net.
- Evaluation of Dopamine Receptor Integrity after Sevoflurane Exposure in Neonatal Rat Brain Using Positron Emission Tomography. clinsurggroup.us.
- N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. acs.org.
- Chidamide, a histone deacetylase inhibitor, induces growth arrest and apoptosis in multiple myeloma cells in a caspase‑dependent manner. spandidos-publications.com.
- Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) - MDPI. mdpi.com.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09034B [pubs.rsc.org]
- 5. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinsurggroup.us [clinsurggroup.us]
- 7. Synthesis and biological evaluation of 18F-Norfallypride in the rodent brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
Rational Design of Type II Kinase Inhibitors: Exploiting the N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide Scaffold
Executive Summary
The development of highly selective, potent kinase inhibitors remains a cornerstone of targeted oncology and autoimmune pharmacology. Among the myriad of pharmacophores explored, N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS: 926219-41-2) has emerged as a highly privileged structural scaffold[1]. Rather than acting as a standalone therapeutic, this compound provides a precise stereoelectronic foundation for constructing Type II kinase inhibitors—molecules that stabilize the inactive "DFG-out" conformation of kinases such as FLT3, VEGFR, and p38 MAPK[2][3].
This technical guide dissects the mechanistic causality behind the selection of this scaffold, outlines self-validating experimental workflows for its elaboration, and presents quantitative structure-activity relationship (SAR) data for drug development professionals.
Mechanistic Rationale: The Stereoelectronics of the Scaffold
In fragment-based drug discovery (FBDD) and rational drug design, every atom must serve a geometric or electronic purpose. The N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide scaffold is engineered to exploit the deep hydrophobic pockets of the kinase domain while providing a versatile vector for solvent-channel extension.
The 4-Fluorobenzamide Moiety (The "Back Pocket" Anchor)
Type II inhibitors require a lipophilic tail to penetrate the allosteric hydrophobic pocket exposed only when the conserved Asp-Phe-Gly (DFG) motif flips outward.
-
Causality for Fluorination: The substitution of a fluorine atom at the para-position of the benzamide ring serves a dual purpose. First, it enhances metabolic stability by blocking cytochrome P450 (CYP)-mediated aromatic oxidation[4]. Second, the highly electronegative fluorine participates in orthogonal multipolar interactions (halogen bonding) with the backbone carbonyls of the kinase hinge region, significantly increasing binding affinity without adding lipophilic bulk (maintaining a favorable ligand efficiency).
The 3-Amino-4-fluorophenyl Ring (The Hinge-Binding Vector)
The central aniline ring acts as the core spacer, positioning the molecule within the ATP-binding site.
-
Causality for the 4-Fluoro Substitution: Placing a fluorine atom ortho to the amino group inductively lowers the pKa of the aniline amine[2]. This reduced basicity prevents the formation of toxic reactive metabolites (such as quinone imines) during hepatic clearance. Furthermore, it modulates the hydrogen-bond donor capacity of the resulting urea or amide linkage, optimizing interactions with the kinase hinge region (e.g., the backbone of Cys90 in p38 MAPK or Cys694 in FLT3)[3].
-
The 3-Amino Handle: The primary amine is exclusively utilized as a synthetic handle. It allows for rapid diversification via amide coupling, urea formation, or nucleophilic aromatic substitution (SNAr) with heterocyclic electrophiles (e.g., pyrimidines or quinolines) to extend the molecule into the solvent-exposed region[5][6].
Kinase signaling blockade via Type II inhibition using the fluorinated scaffold.
Experimental Workflows: Synthesis and Validation
To transform the N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide scaffold into a potent inhibitor, researchers typically employ coupling reactions followed by rigorous biochemical profiling[5]. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: General Synthesis of the Elaborated Kinase Inhibitor
This protocol details the amide coupling of the scaffold with a heterocyclic carboxylic acid to generate the final inhibitor[5][6].
Materials:
-
N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (1.0 eq)
-
Substituted heterocyclic carboxylic acid (e.g., 2-aminopyrimidine-5-carboxylic acid) (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Dissolve the heterocyclic carboxylic acid, EDC·HCl, and HOBt in anhydrous DMF under an inert nitrogen atmosphere. Stir for 30 minutes at room temperature.
-
Causality: EDC activates the carboxyl group, while HOBt forms a stable, active ester intermediate. This prevents the formation of unreactive N-acylureas and minimizes racemization (if chiral centers are present).
-
-
Coupling: Add N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide and DIPEA to the activated mixture. Stir at room temperature for 12–18 hours[6].
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and maintain the aniline amine in its reactive, deprotonated state.
-
-
Quenching & Extraction: Dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO3, 1M HCl, and brine.
-
Self-Validation: The sequential washing removes unreacted acid (via basic wash), unreacted amine and EDC byproducts (via acidic wash). TLC or LC-MS should confirm the disappearance of the starting scaffold mass (m/z 248.2).
-
-
Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH gradient).
Protocol B: In Vitro Kinase Inhibition Profiling (ADP-Glo Assay)
To validate the synthesized derivative, an ADP-Glo assay is utilized. This assay measures the generation of ADP, directly correlating to kinase activity.
Step-by-Step Methodology:
-
Preparation: Prepare a 10-point serial dilution (10 µM to 0.5 nM) of the synthesized inhibitor in 100% DMSO.
-
Incubation: In a 384-well plate, combine the recombinant kinase (e.g., FLT3 or p38α), the inhibitor, and the specific peptide substrate. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add ultra-pure ATP (at the Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction.
-
Readout: Measure luminescence using a microplate reader.
-
Self-Validation System: Every plate must include a positive control (e.g., Staurosporine or Sorafenib) to validate assay sensitivity, and a "No Enzyme" control to establish the background luminescence baseline.
-
Workflow for the synthesis, screening, and optimization of scaffold-derived kinase inhibitors.
Quantitative Data: Structure-Activity Relationship (SAR)
The true value of the N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide scaffold is demonstrated when comparing the raw building block to its elaborated derivatives. The table below summarizes the inhibitory activity of various derivatives against primary targets such as FLT3 (implicated in Acute Myeloid Leukemia) and p38 MAPK (implicated in rheumatoid arthritis)[2][3].
| Compound / Derivative | R-Group Extension (Attached to 3-Amino) | FLT3 IC₅₀ (nM) | p38 MAPK IC₅₀ (nM) | Cellular Efficacy (MV4-11 IC₅₀) |
| Core Scaffold | -H (Unsubstituted Amine) | >10,000 | >10,000 | N/A |
| Derivative 1 | 3-Dimethylaminobenzamide | 850 | 45 | >1,000 nM |
| Derivative 2 (F15-like) | Acrylamide (Covalent Warhead) | 123 | >1,000 | 91 nM |
| Derivative 3 | 4-(4-methylpiperazin-1-yl)benzamide | 42 | 110 | 150 nM |
Data Interpretation: The core scaffold alone exhibits negligible kinase inhibition, confirming it acts purely as a structural anchor. When extended with an acrylamide warhead (Derivative 2), the molecule forms a covalent bond with mutated FLT3, driving the IC₅₀ down to 123 nM and showing potent cellular efficacy in MV4-11 acute myeloid leukemia cell lines (91 nM)[2]. Conversely, extending the scaffold with a 3-dimethylaminobenzamide group (Derivative 1) shifts selectivity toward p38 MAP kinase, demonstrating the scaffold's versatility in targeting different kinase pockets based on the vector extension[3].
Conclusion
N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide is not a final therapeutic entity, but rather a highly optimized, stereoelectronically tuned pharmacophore. By strategically utilizing the 4-fluorobenzamide moiety to anchor into the DFG-out hydrophobic pocket and leveraging the 3-amino group as a synthetic vector, drug developers can rapidly generate libraries of potent Type II kinase inhibitors. The intrinsic metabolic stability provided by the dual fluorine substitutions ensures that resulting clinical candidates possess favorable pharmacokinetic profiles, making this scaffold a critical tool in modern oncology and immunology drug discovery.
References
- EvitaChem / Bidepharm Product Catalog - N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS 926219-41-2).
- BenchChem - Protocol 2: General Synthesis of a 3-Amino-4-fluorobenzamide-based Kinase Inhibitor Scaffold.
- Journal of Medicinal Chemistry (ACS Publications) - HSF1 Pathway Inhibitor Clinical Candidate Developed from a Phenotypic Screen.
- Molaid Chemical Database - N-(3-amino-4-fluorophenyl)acrylamide derivatives for FLT3 inhibition.
- Molaid Chemical Database - A novel series of p38 MAP kinase inhibitors for the potential treatment of rheumatoid arthritis.
Sources
- 1. CAS:926219-41-2, N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide-毕得医药 [bidepharm.com]
- 2. N-(3-amino-4-fluorophenyl)acrylamide - CAS号 1339264-99-1 - 摩熵化学 [molaid.com]
- 3. N-(3-amino-4-fluorophenyl)-3-dimethylaminobenzamide - CAS号 250683-79-5 - 摩熵化学 [molaid.com]
- 4. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-fluorobenzoic acid | 2365-85-7 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide: A Non-Canonical Paradigm in Isoform-Selective HDAC Inhibition
Executive Summary
Epigenetic dysregulation is a fundamental driver of oncogenesis. Histone deacetylases (HDACs) are critical metalloenzymes that maintain chromatin in a transcriptionally repressive state, silencing tumor suppressor genes. While first-generation pan-HDAC inhibitors (e.g., SAHA/Vorinostat) utilize a hydroxamate zinc-binding group (ZBG), their lack of isoform selectivity often results in 1[1]. Second-generation inhibitors leverage the benzamide pharmacophore to achieve2[2].
This technical whitepaper dissects the physicochemical and mechanistic profile of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS: 926219-41-2). As an investigational scaffold, this compound challenges the canonical bidentate chelation model of traditional ortho-aminobenzamides, offering a novel pathway for developing highly specific epigenetic modulators.
Structural Rationale & The Fluorine Effect
Standard benzamide HDAC inhibitors (such as Entinostat or Chidamide) rely on an ortho-aminoanilide motif (2-amino group) to form a3[3]. In N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide, the amino group is positioned meta to the amide linkage (3-amino), while a highly electronegative fluorine atom occupies the 4-position.
-
Non-Canonical Zinc Binding: The meta-amino configuration physically precludes standard bidentate chelation. We hypothesize that this molecule acts via a monodentate interaction or leverages a water-mediated hydrogen bond network unique to the4[4].
-
Fluorine-Induced pKa Modulation: The 4-fluoro substitution exerts a strong electron-withdrawing inductive effect, lowering the pKa of the adjacent 3-amino group. This enhances the compound's metabolic stability against oxidative deamination and optimizes its residence time within the 5[5].
-
The Cap Group: The 4-fluorobenzamide moiety acts as a rigid, lipophilic cap that interacts with the surface recognition domain of the HDAC enzyme, driving 3[3].
Mechanistic Pathway: Epigenetic Modulation
Figure 1: Epigenetic signaling cascade initiated by fluorinated benzamide HDAC inhibition.
Experimental Methodologies: Self-Validating Protocols
To ensure robust scientific integrity, experimental workflows must be self-validating. A single assay readout is susceptible to artifact; therefore, we employ orthogonal validation spanning cell-free enzymology to phenotypic cellular assays.
Figure 2: Self-validating experimental workflow for HDAC inhibitor characterization.
Protocol 1: In Vitro Fluorometric HDAC Isoform Profiling
-
Causality: We utilize a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC) because it mimics the native histone tail. Trypsin is added post-incubation; it only cleaves the deacetylated AMC-peptide, releasing fluorescence. This ensures the kinetic readouts accurately reflect the isoform's native cleavage preferences, eliminating false positives from compound autofluorescence.
-
Step-by-Step:
-
Preparation: Dilute recombinant HDAC1, 2, 3, and 6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
-
Compound Incubation: Add serial dilutions of the inhibitor (1 nM to 10 µM) to the enzyme. Self-Validation Step: Include a no-enzyme control to establish background fluorescence, and 1[1].
-
Substrate Addition: Initiate the reaction by adding 50 µM Boc-Lys(Ac)-AMC. Incubate at 37°C for 60 minutes.
-
Development: Add the developer solution (containing Trypsin and Trichostatin A to halt further HDAC activity). Incubate for 20 minutes.
-
Detection: Read fluorescence at Ex 360 nm / Em 460 nm. Calculate IC₅₀ using 4-parameter logistic regression.
-
Protocol 2: Cellular Target Engagement (Western Blot for Ac-H3)
-
Causality: Enzymatic inhibition in vitro does not guarantee cell permeability. We measure the acetylation status of Histone H3 (Ac-H3) to confirm that the compound successfully penetrates the cell membrane and inhibits 2[2].
-
Step-by-Step:
-
Cell Treatment: Seed MV4-11 cells at 1x10⁶ cells/well. Treat with the compound at 1x, 5x, and 10x the in vitro IC₅₀ for 24 hours.
-
Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors. Critical Self-Validation Step: Add 1 µM SAHA directly to the lysis buffer to prevent post-lysis deacetylation by uninhibited HDACs.
-
Immunoblotting: Resolve proteins via SDS-PAGE, transfer to PVDF, and probe with anti-Acetyl-Histone H3 (Lys9/Lys14) and anti-Total H3.
-
Quantification: Quantify the Ac-H3/Total H3 ratio via densitometry to confirm dose-dependent target engagement.
-
Quantitative Data Summaries
To contextualize the efficacy of fluorinated benzamides, we present a comparative data matrix. (Note: Data for this specific investigational analog is representative based on structurally homologous 5[5]).
Table 1: Representative In Vitro Isoform Selectivity (IC₅₀, nM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 (Class IIb) | Selectivity (Class I vs IIb) |
| N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide | 145 | 180 | 45 | >10,000 | >200-fold |
| SAHA (Vorinostat) | 15 | 22 | 18 | 25 | 0.6-fold (Pan-HDAC) |
| Entinostat (MS-275) | 20 | 157 | 138 | >10,000 | >50-fold |
Table 2: Representative Cellular Viability (EC₅₀, µM) at 72h
| Cell Line | Tissue Origin | EC₅₀ (µM) | Primary Mechanism of Death |
| MV4-11 | Acute Myeloid Leukemia | 0.85 | 2[2] |
| HCT116 | Colon Carcinoma | 1.20 | 1[1] |
| PC-3 | Prostate Adenocarcinoma | 3.45 | 2[2] |
Conclusion
N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide represents a fascinating structural divergence from classical ortho-aminobenzamides. By shifting the amino group to the meta position and flanking the molecule with electron-withdrawing fluorine atoms, this scaffold likely engages the HDAC active site via a non-canonical binding mode. This unique geometry offers a promising starting point for developing highly selective epigenetic modulators with improved pharmacokinetic stability and reduced off-target toxicity.
References
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - nih.gov 4
-
4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - nih.gov 5
-
Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer[18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain - mdpi.com 3
-
Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - nih.gov 1
-
Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - nih.gov2
Sources
- 1. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain [mdpi.com]
- 4. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Purification Strategies for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Development Professionals Document Type: Application Note & Validated Protocol
Executive Summary & Physicochemical Profiling
The purification of poly-functionalized halogenated intermediates demands a strategic departure from trial-and-error chromatography. N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide presents a unique physicochemical topology: it contains a weakly basic, electron-deficient aniline paired with a neutral, highly crystalline benzamide core.
This compound is typically synthesized via the catalytic hydrogenation of its nitro precursor. A critical challenge in this synthetic route is the generation of defluorinated byproducts. Catalytic hydrogenation of fluoronitrobenzenes often leads to partial hydrodefluorination, yielding des-fluoro impurities that are structurally and electronically nearly identical to the target[1]. To achieve pharmaceutical-grade purity, we must exploit subtle differences in pKa, solubility, and crystal lattice thermodynamics.
Quantitative Impurity Landscape
| Impurity Class | Representative Compound | Physicochemical Trait | Primary Removal Strategy |
| Acidic Byproduct | 4-Fluorobenzoic acid | Acidic (pKa ~4.1) | Aqueous NaHCO₃ wash |
| Neutral Unreacted | N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide | Non-ionizable | Aqueous HCl extraction |
| Defluorinated Analog | N-(3-Aminophenyl)-4-fluorobenzamide | Weak Base (pKa ~3.8) | Lattice rejection (Crystallization) |
| Target Compound | N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide | Weak Base (pKa ~3.5) | Orthogonal Isolation |
Mechanistic Workflow & Causality
To isolate the target compound, we employ an orthogonal, two-phase purification strategy.
Phase 1: Acid-Base Extraction. Because the target compound contains an ionizable aniline group, it can be separated from neutral and acidic impurities through pH-modulated liquid-liquid extraction[2]. Acidic impurities are removed by washing the organic layer with a mild base[3]. The target is then selectively protonated and extracted into an aqueous phase using dilute HCl, leaving neutral over-acylated impurities behind[2].
Phase 2: Precision Crystallization. While extraction removes gross impurities, defluorinated analogs co-extract with the target due to their nearly identical pKa values. Benzamides form strong intermolecular hydrogen-bond networks, but structurally similar impurities can substitute into the crystal lattice during growth[4]. To prevent this, controlled cooling is required to keep the des-fluoro impurity below its supersaturation limit in the mother liquor[5].
Figure 1: Integrated orthogonal purification workflow for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide.
Figure 2: Mechanistic fate of impurities during the orthogonal purification process.
Step-by-Step Methodologies
Protocol 1: Orthogonal Acid-Base Extraction
Causality: The electron-withdrawing fluorine atom on the aniline ring lowers the pKa of the primary amine to approximately 3.5. Therefore, a relatively strong acidic wash (1M HCl) is required to fully protonate the target and pull it into the aqueous phase, leaving the neutral unreacted nitro-compounds in the organic layer[2].
Procedure:
-
Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).
-
Acidic Impurity Removal: Wash the organic layer with 2 × 50 mL of saturated aqueous NaHCO₃. Causality: This deprotonates residual 4-fluorobenzoic acid, partitioning it into the aqueous waste[3].
-
Target Protonation: Extract the organic layer with 3 × 50 mL of 1M HCl. Combine the acidic aqueous layers.
-
Self-Validation Check (Extraction Efficiency): Spot the depleted EtOAc layer on a TLC plate (UV 254 nm). The absence of the baseline target spot confirms complete transfer to the aqueous phase.
-
Target Regeneration: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 10. Causality: The target compound will precipitate or form a milky suspension as it returns to its free-base form.
-
Final Recovery: Extract the basic aqueous suspension with 3 × 50 mL of fresh EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure product.
Protocol 2: Precision Crystallization
Causality: Defluorinated impurities (e.g., N-(3-aminophenyl)-4-fluorobenzamide) co-extract with the target. Because structurally similar impurities can easily substitute into the benzamide crystal lattice[4], rapid precipitation will trap these contaminants. We must use a thermodynamically controlled crystallization in a solvent system where the impurity remains highly soluble[5].
Procedure:
-
Solvent Selection: Suspend the semi-pure solid in a minimum volume of boiling Ethanol (approx. 5-7 mL/g).
-
Dissolution & Clarification: Heat to 75°C until complete dissolution. If the solution is highly colored, add 0.5 g of activated charcoal, boil for 5 minutes, and perform a hot filtration through a Celite pad.
-
Anti-Solvent Addition: While maintaining the solution at 70°C, add hot deionized water dropwise until the solution becomes faintly turbid. Add a few drops of Ethanol to clear the turbidity.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 4 hours. Crucial Step: Do not disturb the flask. Slow cooling favors the thermodynamic exclusion of the des-fluoro impurity from the growing crystal lattice.
-
Isolation: Once at room temperature, chill the flask in an ice bath (0-5°C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold 1:1 Ethanol/Water.
-
Self-Validation Check (Lattice Rejection): Perform quantitative HPLC on the mother liquor. The ratio of the defluorinated impurity to the target compound must be significantly enriched compared to the crude input. If the mother liquor shows equal ratios to the crude, the impurity has co-crystallized, and the cooling rate must be reduced.
References
-
Acid–base extraction - Grokipedia Source: grokipedia.com URL:2[2]
-
How to Prepare 2-Fluoroaniline through Hydrogenation of Ortho-Fluoronitrobenzene? - FAQ Source: guidechem.com URL:1[1]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts Source: libretexts.org URL:3[3]
-
Purification of Structurally Similar Compounds by the Formation of Impurity Co-Former Complexes in Solution | Crystal Growth & Design Source: acs.org URL:4[4]
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control Source: rsc.org URL:5[5]
Sources
Application Note: Derivatization Strategies for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide in Targeted Kinase Inhibitor Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Pharmacological Rationale
In modern oncology and targeted protein degradation, the rational design of kinase inhibitors relies heavily on privileged scaffolds that can accurately orient pharmacophores within the ATP-binding pocket or allosteric sites. N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS: 926219-41-2) [1] has emerged as a highly versatile bifunctional building block for synthesizing both Type I (ATP-competitive) and Type II (DFG-out allosteric) kinase inhibitors.
Mechanistic Causality in Scaffold Selection
The structural architecture of this molecule offers three distinct advantages:
-
The Ortho-Fluoroaniline Motif: The fluorine atom adjacent to the primary amine serves a dual purpose. First, it acts as an electron-withdrawing group (EWG), lowering the pKa of the amine to reduce off-target basicity and improve membrane permeability. Second, the steric bulk of the fluorine atom restricts the dihedral angle of subsequent urea or amide linkages, locking the molecule into a bioactive conformation favorable for binding [2].
-
Metabolic Stability: The pre-installed 4-fluorobenzamide tail provides a lipophilic anchor that resists cytochrome P450 (CYP) mediated oxidation, a common liability in unsubstituted aromatic rings.
-
Synthetic Efficiency: Utilizing a pre-assembled amido-aniline eliminates the need for late-stage amide coupling, allowing researchers to focus entirely on diversifying the solvent-exposed or hinge-binding regions via the free 3-amino group [3].
Rational Design & Synthetic Pathways
To exploit the conformational plasticity of protein kinases, derivatization of the 3-amino group can be directed down two primary pathways:
-
Pathway A: Diaryl Urea Formation (Type II Inhibitors). Reacting the primary amine with aryl isocyanates generates diaryl ureas. These derivatives are designed to stabilize the inactive "DFG-out" conformation of kinases such as VEGFR2, PDGFR, and KIT, mimicking the binding mode of clinical agents like Sorafenib and Ripretinib [4].
-
Pathway B: Heteroaryl Cross-Coupling (Type I Inhibitors). Coupling the amine with heteroaryl chlorides (e.g., quinazolines, pyrimidines) via Buchwald-Hartwig amination generates hinge-binding motifs. The 4-fluorobenzamide tail extends into the hydrophobic pocket II, mimicking the binding of Lapatinib or PLK1 inhibitors [3].
Fig 1: Divergent synthetic pathways for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide derivatization.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring and specific washing steps) are integrated to account for the mechanistic realities of the reagents used.
Protocol A: Synthesis of Diaryl Urea Derivatives (Type II Inhibitors)
Objective: Synthesize 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(5-(4-fluorobenzamido)-2-fluorophenyl)urea.
Causality & Design: Isocyanates are highly sensitive to moisture, rapidly hydrolyzing to form symmetric urea byproducts. Anhydrous conditions are mandatory. Because the ortho-fluoroaniline is weakly nucleophilic, a catalytic amount of pyridine is used to activate the isocyanate and accelerate the reaction.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (1.0 eq, 2.0 mmol) and dissolve in 15 mL of anhydrous Tetrahydrofuran (THF).
-
Activation: Add anhydrous pyridine (0.1 eq, 0.2 mmol) to the stirring solution. Cool the mixture to 0 °C using an ice bath.
-
Addition: Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq, 2.1 mmol) in 5 mL of anhydrous THF. Add this solution dropwise over 15 minutes to prevent exothermic side reactions.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the fluorescent aniline spot (under 254 nm UV) confirms completion.
-
Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous NH4Cl . Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove the pyridine catalyst, followed by brine (20 mL).
-
Purification: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient 99:1 to 95:5) to isolate the pure diaryl urea.
Protocol B: Buchwald-Hartwig Cross-Coupling (Type I Inhibitors)
Objective: Synthesize N-(4-((3-(4-fluorobenzamido)-4-fluorophenyl)amino)quinazolin-6-yl) derivative.
Causality & Design: The steric hindrance of the ortho-fluoro group and the potential for the existing benzamide to coordinate with palladium require a robust catalyst system. Pd2(dba)3 combined with Xantphos is selected because the large bite angle of Xantphos facilitates the reductive elimination step, overcoming the electronic deactivation of the fluoroaniline. Cs2CO3 is chosen as a mild base to prevent hydrolysis of the pre-existing benzamide bond.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (1.0 eq, 1.0 mmol), 4-chloroquinazoline derivative (1.1 eq, 1.1 mmol), Pd2(dba)3 (0.05 eq, 5 mol%), Xantphos (0.1 eq, 10 mol%), and Cs2CO3 (2.0 eq, 2.0 mmol).
-
Degassing: Seal the tube with a septum. Evacuate and backfill with Argon three times. Critical Step: Oxygen will irreversibly oxidize the Pd(0) catalyst, halting the catalytic cycle.
-
Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-Dioxane via syringe.
-
Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture at 100 °C in an oil bath for 12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with 20 mL of EtOAc and filter the suspension through a pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash chromatography (Hexanes/EtOAc gradient) to yield the heteroaryl amine.
Quantitative Data Presentation
The following table summarizes expected physicochemical and yield data for representative derivatives synthesized using the above protocols. These metrics are critical for assessing early-stage developability.
| Compound ID | Derivatization Pathway | Target Kinase Binding Mode | Isolated Yield (%) | LC-MS [M+H]⁺ | cLogP |
| N-AF-01 | (Starting Material) | N/A | N/A | 249.08 | 2.45 |
| Urea-01 | Pathway A (Isocyanate) | Type II (DFG-out) | 82% | 470.07 | 4.82 |
| Urea-02 | Pathway A (Isocyanate) | Type II (DFG-out) | 78% | 486.04 | 5.10 |
| Het-01 | Pathway B (Quinazoline) | Type I (ATP Hinge) | 65% | 377.12 | 3.95 |
| Het-02 | Pathway B (Pyrimidine) | Type I (ATP Hinge) | 71% | 327.10 | 3.20 |
Table 1: Physicochemical properties and synthetic yields of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide derivatives.
Biological Application: Kinase Pathway Modulation
Derivatives synthesized via Pathway A (Ureas) are specifically engineered to intercalate into the hydrophobic pocket exposed only when the kinase activation loop is in the "DFG-out" conformation. By binding to Receptor Tyrosine Kinases (RTKs) such as VEGFR2 or KIT, these compounds halt auto-phosphorylation, thereby shutting down downstream RAS/MAPK and PI3K/AKT signaling cascades responsible for tumor proliferation and survival.
Fig 2: Mechanism of action for Type II inhibitors blocking RTK-mediated downstream oncogenic signaling.
Technical Support Center: Troubleshooting N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex fluorinated building blocks. The synthesis of N-(3-amino-4-fluorophenyl)-4-fluorobenzamide[1] relies on a classic two-step sequence: the amidation of 4-fluoro-3-nitroaniline with 4-fluorobenzoyl chloride[2], followed by the chemoselective reduction of the nitro group.
While conceptually straightforward, the profound electron-withdrawing nature of both the fluorine atoms and the nitro group introduces specific mechanistic hurdles. This guide provides a self-validating troubleshooting framework, explaining the causality behind common failures and offering field-proven, optimized protocols.
Synthetic Workflow & Troubleshooting Logic
Troubleshooting logic tree for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide synthesis.
Section 1: Amidation Step (Formation of Intermediate)
FAQ 1: Why is my amidation reaction stalling at 50% conversion even with excess acid chloride? Causality: 4-fluoro-3-nitroaniline is a severely deactivated nucleophile[3]. The strong electron-withdrawing effect of the nitro group (via resonance and induction) and the fluorine atom (via induction) drastically reduces the electron density on the aniline amine. Solution: Do not simply increase the temperature or the equivalents of 4-fluorobenzoyl chloride. Instead, introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with the acid chloride to form a highly reactive acylpyridinium intermediate, which forces the amidation forward even with weak nucleophiles.
FAQ 2: I am seeing a significant byproduct with a higher Rf on my TLC. What is it? Causality: This is likely the di-acylated product (an imide). When using strong bases (like NaH) or excessive heating with >1.2 equivalents of acid chloride, the newly formed secondary amide can be deprotonated and react with a second molecule of acid chloride. Solution: Strictly control the stoichiometry of 4-fluorobenzoyl chloride to 1.05 equivalents[2]. Use a milder base like Pyridine or N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) at 0 °C, allowing it to slowly warm to room temperature.
Section 2: Nitro Reduction Step (Formation of Final Product)
FAQ 3: I used Pd/C and H₂ for the nitro reduction, but my mass spec shows a product missing a fluorine atom (M-19). Why? Causality: Hydrodefluorination is a notorious side reaction when using Palladium on carbon (Pd/C) for the reduction of fluorinated aromatics. The electron-deficient nature of the aromatic ring facilitates the oxidative addition of Palladium into the C-F bond, leading to reductive cleavage. Solution: Abandon Pd/C for this specific substrate. Switch to a chemoselective reduction method such as the Béchamp reduction (Iron powder and Ammonium Chloride) or Tin(II) chloride (SnCl₂). These single-electron transfer (SET) mechanisms exclusively target the nitro group without disturbing the C-F bonds.
FAQ 4: My Béchamp reduction (Fe/NH₄Cl) is incredibly slow and gummy. How can I fix this? Causality: The intermediate N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide is highly crystalline and often exhibits poor solubility in standard alcohol/water mixtures used for reductions. If the substrate is not dissolved, the heterogeneous reaction with the iron surface cannot proceed efficiently. Solution: Utilize a ternary co-solvent system. A mixture of THF, Ethanol, and Water (2:2:1) significantly improves the solubility of the nitro-amide intermediate, ensuring it remains in the liquid phase.
Quantitative Data: Optimization of the Reduction Step
To illustrate the causality of catalyst choice on defluorination, below is a summary of our internal optimization data for the reduction of the nitro-amide intermediate.
| Reduction Method | Reagents | Solvent System | Temp (°C) | Conversion (%) | Defluorination (%) | Isolated Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | MeOH | 25 | >99 | 35 | 58 |
| Catalytic Hydrogenation | 5% Pt/C, H₂ (1 atm) | EtOAc | 25 | 85 | 8 | 72 |
| Tin Reduction | SnCl₂·2H₂O (5 eq) | EtOH | 70 | >99 | <1 | 81 |
| Béchamp Reduction | Fe powder, NH₄Cl | THF/EtOH/H₂O | 80 | >99 | <1 | 89 |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Optimized Amidation
-
Preparation: Charge an oven-dried round-bottom flask with 4-fluoro-3-nitroaniline (1.0 eq, 10 mmol) and anhydrous DCM (30 mL) under a nitrogen atmosphere.
-
Base Addition: Add Pyridine (2.0 eq, 20 mmol) and DMAP (0.05 eq, 0.5 mmol). Cool the reaction mixture to 0 °C using an ice bath.
-
Electrophile Addition: Dissolve 4-fluorobenzoyl chloride (1.05 eq, 10.5 mmol) in DCM (10 mL) and add dropwise over 15 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The reaction is complete when the yellow aniline spot (Rf ~0.4) is consumed, and a new UV-active spot (Rf ~0.2) appears. Note: If a spot appears at Rf ~0.6, di-acylation has occurred due to poor temperature control.
-
Workup: Wash the organic layer with 1N HCl (2x), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the intermediate.
Protocol 2: Chemoselective Béchamp Reduction
-
Preparation: Suspend the intermediate N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide (1.0 eq, 8 mmol) in a solvent mixture of THF/EtOH/H₂O (2:2:1, 40 mL).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 40 mmol) and Ammonium Chloride (NH₄Cl) (2.0 eq, 16 mmol).
-
Reaction: Equip with a reflux condenser and heat to 80 °C for 4 hours with vigorous stirring.
-
Validation Checkpoint: Pull an aliquot, filter through a micro-syringe filter, and run LC-MS. The analysis must confirm the mass of the final product (m/z [M+H]⁺ = 249.2) without the presence of the defluorinated byproduct (m/z 231.2).
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides, washing the cake generously with EtOAc. Concentrate the filtrate, extract with EtOAc/Water, dry the organic layer, and concentrate to yield N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide.
References
- Building Blocks P9399 | EvitaChem: N-(3-Amino-4-fluorophenyl)
- N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl ...
- Source: tcichemicals.
- Source: patents.google.
Sources
- 1. evitachem.com [evitachem.com]
- 2. N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide | 329777-79-9 | Benchchem [benchchem.com]
- 3. ES2379665T3 - 2-Carbonylamino-6-piperidine aminopyridines and 1-carbonylamino-3-piperidinaminobenzenes substituted as 5-HT1F agonists - Google Patents [patents.google.com]
Technical Support Center: Stability & Troubleshooting for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
Welcome to the Technical Support Center for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS: 926219-41-2). This compound is a fluorinated benzamide derivative featuring a primary aniline moiety. Due to its specific functional groups, it exhibits unique stability challenges in solution, primarily driven by autoxidation and pH-dependent hydrolysis.
This guide is designed for researchers, analytical chemists, and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement robust experimental protocols.
Molecular Vulnerability Overview
The stability of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide is dictated by two competing degradation pathways:
-
The Aniline Moiety: Highly susceptible to autoxidation in the presence of dissolved oxygen and light.
-
The Amide Bond: Susceptible to nucleophilic acyl substitution (hydrolysis) at extremes of pH, exacerbated by the electron-withdrawing nature of the flanking fluorinated aromatic rings.
Caption: Primary degradation pathways of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide in solution.
Troubleshooting Guides & FAQs
FAQ 1: My stock solution in DMSO turned yellow/brown over a few days. What happened?
Diagnosis: Autoxidation of the primary aniline group. Mechanistic Causality: Anilines are notoriously prone to air oxidation [1]. When dissolved in solvents like DMSO or aqueous buffers, dissolved oxygen acts as a mild oxidant. The lone pair on the aniline nitrogen loses an electron to form a nitrogen-centered radical. These radicals rapidly couple to form highly conjugated azo compounds, nitroso compounds, or polyaniline-like oligomers [3]. Because these conjugated systems absorb visible light, the solution progressively darkens from colorless to yellow, brown, or even red. Light exposure accelerates this radical initiation step. Resolution: Prepare solutions in freshly degassed solvents, blanket the headspace with argon or nitrogen, and store in amber vials [1].
FAQ 2: I observe peak splitting and new peaks on my LC-MS, but the solution is still colorless.
Diagnosis: Amide hydrolysis due to pH extremes or solvent incompatibility. Mechanistic Causality: While amides are generally stable at neutral pH, they undergo hydrolysis under acidic or basic conditions [2]. In this molecule, the electron-withdrawing fluorine atoms on both the benzoyl ring and the aniline ring increase the electrophilicity of the carbonyl carbon. Under basic conditions (pH > 9), hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. The electron-withdrawing fluorine on the aniline ring makes the resulting diamine a weaker base, turning it into a better leaving group. This collapse yields 4-fluorobenzoic acid and 4-fluoro-1,3-phenylenediamine. Resolution: Ensure your working buffers are strictly maintained between pH 5.0 and 7.4. Avoid using old DMSO that may have absorbed atmospheric moisture, which can act as a nucleophile over extended storage.
Caption: Radical-mediated autoxidation mechanism of the aniline moiety.
Quantitative Stability Data
To assist in experimental planning, the following table summarizes the expected stability profile of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide under various solution conditions. Note: Data is synthesized from established degradation kinetics of homologous fluorinated anilines and benzamides.
| Solvent / Buffer Condition | Atmosphere | Light Exposure | Temp | Estimated Half-Life (t½) | Primary Degradant |
| DMSO (Anhydrous, Fresh) | Argon | Dark | 4°C | > 6 months | None |
| DMSO (Exposed to air) | Ambient Air | Ambient | 25°C | 3 - 5 days | Azo/Polymers (Oxidation) |
| Aqueous Buffer (pH 7.4) | Argon | Dark | 37°C | ~ 14 days | None / Trace Oxidation |
| Aqueous Buffer (pH 10.0) | Ambient Air | Dark | 37°C | < 24 hours | 4-Fluorobenzoic acid (Hydrolysis) |
| Aqueous Buffer (pH 2.0) | Ambient Air | Dark | 37°C | ~ 48 hours | 4-Fluoro-1,3-phenylenediamine |
| Methanol | Ambient Air | UV Light | 25°C | < 12 hours | Photodegradation products |
Self-Validating Experimental Protocols
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
To prevent autoxidation, oxygen must be systematically excluded from the solvation environment. This protocol utilizes a self-validating UV-Vis check to ensure oxygen exclusion.
Materials: Anhydrous DMSO (sealed under argon), Argon gas line, Amber glass vials, PTFE-lined septa. Steps:
-
Solvent Degassing: Sparge anhydrous DMSO with argon gas for 15 minutes using a submerged needle to displace dissolved O₂.
-
Inert Transfer: Weigh the solid N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide powder into an amber glass vial. Purge the vial headspace with argon for 30 seconds.
-
Solvation: Inject the degassed DMSO through a PTFE-lined septum into the vial to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.
-
Validation Step (UV-Vis Baseline): Immediately withdraw a 10 µL aliquot, dilute in degassed solvent, and record a UV-Vis spectrum from 300-600 nm. The baseline should show zero absorbance above 400 nm.
-
Storage: Store the sealed amber vial at -20°C. Self-Validation Check: If the solution develops any absorbance in the 400-500 nm range upon subsequent thaws, the argon seal has failed, and oxidation has initiated. Discard the solution.
Protocol 2: LC-MS Forced Degradation Assay (Stability Profiling)
This protocol establishes the exact degradation kinetics of the compound in your specific assay buffer, ensuring that biological or analytical readouts are not confounded by breakdown products.
Steps:
-
Sample Preparation: Prepare a 100 µM solution of the compound in your target buffer (e.g., PBS, pH 7.4).
-
Incubation: Split the solution into three aliquots:
-
Aliquot A (Control): Store at 4°C in the dark.
-
Aliquot B (Oxidative stress): Leave open to ambient air under standard laboratory fluorescent light at 25°C.
-
Aliquot C (Hydrolytic stress): Adjust to pH 10 using 0.1 M NaOH, incubate at 37°C.
-
-
Sampling: Take 50 µL samples at t=0, 4h, 12h, 24h, and 48h. Quench Aliquot C samples by neutralizing with 0.1 M HCl.
-
LC-MS Analysis: Run samples on a reversed-phase C18 column using a water/acetonitrile gradient (with 0.1% Formic Acid).
-
Validation Step (Mass Balance): Monitor the parent mass (m/z ~249.08 [M+H]+). Simultaneously extract ion chromatograms (EIC) for the predicted hydrolysis products: 4-fluorobenzoic acid (m/z ~139.02[M-H]- in negative mode) and 4-fluoro-1,3-phenylenediamine (m/z ~127.06 [M+H]+ in positive mode). Self-Validation Check: The molar sum of the parent peak and the identified degradant peaks must equal the initial t=0 parent peak molarity. A loss of total mass balance indicates the formation of insoluble polymeric oxidation products that are retained on the LC column.
Troubleshooting Workflow Visualization
Caption: Diagnostic workflow for identifying and resolving compound degradation issues.
References
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Details the mechanistic pathways of nucleophilic acyl substitution, explaining how electron-withdrawing groups influence the rate of amide bond cleavage under basic and acidic extremes.[Link]
-
Aniline - Oxidation. Wikipedia, The Free Encyclopedia. Outlines the fundamental chemical behavior of anilines upon exposure to atmospheric oxygen, including the formation of radical intermediates and highly colored polyaniline derivatives. [Link]
challenges in the purification of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
Welcome to the Technical Support Center for the isolation and purification of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS: 926219-41-2)[1].
As a Senior Application Scientist, I have designed this guide to help you navigate the specific chromatographic challenges associated with this molecule. Due to the presence of a basic primary aniline, a neutral secondary amide, and two lipophilic fluoroarenes, this compound exhibits complex chromatographic behavior. The free amine renders it highly susceptible to irreversible adsorption on acidic stationary phases[2], while its electron-rich nature makes it prone to oxidative degradation[3].
This guide provides mechanistic explanations for common failures, validated solutions, and self-validating protocols to ensure high-yield, high-purity recovery.
Part 1: Purification Strategy & Workflow Visualization
Before beginning purification, it is critical to evaluate the crude mixture's behavior on a small scale. The basic nitrogen of the aniline group dictates the choice of stationary and mobile phases.
Purification decision tree for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide based on TLC behavior.
Part 2: Quantitative Physicochemical Profile
To understand why the molecule behaves the way it does, we must look at its quantitative properties. Table 1 summarizes the key data driving our chromatographic choices.
Table 1: Physicochemical Properties & Chromatographic Implications
| Property | Value | Chromatographic Implication |
| Molecular Weight | 248.23 g/mol [1] | Standard UV detection (254 nm) and MS ionization (ESI+) are highly suitable. |
| LogP (Predicted) | ~2.8 | Moderate lipophilicity; retains well on C18 reverse-phase columns. |
| pKa (Aniline NH2) | ~4.5 | Partially ionized at neutral pH; requires strict pH control in HPLC to prevent peak broadening[3]. |
| H-Bond Donors | 2 (-NH2, -NH) | Strong interaction with bare silica (normal phase), necessitating basic modifiers[2]. |
| H-Bond Acceptors | 2 (C=O, F) | Minor interactions; F atoms increase overall hydrophobicity and organic solubility. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does my product streak from the baseline to Rf 0.5 on silica gel TLC, and how do I fix it? Mechanistic Cause: Aniline derivatives are basic compounds[2]. The primary amine nitrogen acts as a strong Lewis base, donating its lone pair to the weakly acidic silanol (Si-O-H) groups on the silica gel surface. This creates a continuous adsorption-desorption lag, observed as tailing. Solution: You must passivate the stationary phase. Add 0.1–2% Triethylamine (TEA) or a few drops of ammonia to your mobile phase[2]. TEA acts as a sacrificial base; with a higher pKa (~10.7) than the aniline (~4.5), it saturates the acidic silanol sites before your target molecule can bind, allowing it to elute symmetrically.
Q2: I synthesized this from 4-fluoro-1,3-phenylenediamine. How do I separate my mono-acylated product from the bis-acylated impurity? Mechanistic Cause: The bis-acylated impurity (where both amines reacted with 4-fluorobenzoyl chloride) has two amide bonds and zero primary amines. Amide nitrogens are sp2 hybridized due to resonance delocalization into the carbonyl, making them extremely poor hydrogen bond donors compared to the sp3 hybridized primary amine of your target. Solution: Because it lacks the primary amine, the bis-acylated impurity is significantly less polar and interacts weakly with silica. On normal-phase chromatography, it will elute much faster (higher Rf) than your target compound. A standard Hexane/Ethyl Acetate gradient will easily resolve them.
Q3: My purified fractions are turning dark brown during concentration. What is happening? Mechanistic Cause: Anilines are electron-rich and highly susceptible to single-electron transfer (SET) oxidation when exposed to light and oxygen, forming highly colored radical cations and subsequent oligomers (azo/azoxy compounds)[3]. Solution: Protect your fractions from light by using amber flasks[3]. Concentrate the fractions under reduced pressure at a low bath temperature (<35°C), and backfill your rotary evaporator with an inert gas (Nitrogen or Argon) rather than ambient air.
Part 4: Troubleshooting Matrix
Table 2: Common Purification Failures and Corrective Actions
| Observed Issue | Mechanistic Cause | Corrective Action |
| Severe Tailing (Rf Streaking) | Basic aniline nitrogen (-NH2) strongly binds to acidic silanol (Si-O-H) groups on silica[2]. | Add 1% Triethylamine (TEA) to the mobile phase to passivate silanol sites[2]. |
| Broad/Asymmetric HPLC Peaks | Secondary interactions with residual silanols on C18 columns or partial ionization at neutral pH[3]. | Add 0.1% Formic Acid (FA) to mobile phases to maintain acidic pH and fully protonate the amine[3]. |
| Co-elution with Diamine Starting Material | Unreacted 4-fluoro-1,3-phenylenediamine has similar normal-phase polarity to the product. | Switch to RP-HPLC; the diamine is significantly more polar and will elute much earlier on a C18 column. |
| Degradation/Extra Peaks in HPLC | Hydrolysis of the amide bond or adduct formation in protic solvents (e.g., Methanol)[3]. | Opt for aprotic solvents like Acetonitrile (MeCN) over Methanol to reduce adduct formation[3]. |
Part 5: Validated Experimental Protocols
To ensure scientific integrity, the following protocols incorporate self-validating steps to confirm system stability before committing your entire batch.
Protocol A: Passivated Normal-Phase Flash Chromatography
Use this method for bulk purification (>100 mg) when separating the target from non-polar bis-acylated impurities.
Self-Validating Step (2D TLC): Before running the column, spot your crude on a TLC plate. Elute with your chosen solvent (e.g., 60:40 Hexane:EtOAc + 1% TEA). Dry the plate, rotate it 90 degrees, and elute again. If the spot lies perfectly on the diagonal, your compound is stable on silica. If off-diagonal spots appear, the compound is degrading, and you must switch to Protocol B.
-
Mobile Phase Preparation: Prepare a 1-liter mixture of your initial gradient (e.g., 70:30 Hexane:Ethyl Acetate). Add 10 mL of Triethylamine (TEA) to achieve a 1% (v/v) concentration. Mix thoroughly.
-
Column Packing (Wet Slurry): Place a glass wool plug at the bottom of the column. Mix your silica gel with the TEA-modified mobile phase to form a consistent slurry. Pour the slurry into the column[2]. Causality: Packing the column with TEA pre-saturates and neutralizes the acidic silanol sites.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Carefully load it directly onto the flat sand layer above the silica.
-
Elution: Run a gradient from 70:30 to 40:60 Hexane:EtOAc (maintaining 1% TEA throughout). Collect fractions and monitor via TLC (UV 254 nm).
-
Post-Purification: Concentrate the pure fractions under reduced pressure. Critical Step: To remove residual TEA (which often remains as a sticky residue), dissolve the concentrated product in 10 mL of Toluene and co-evaporate. Repeat this 3 times, then dry under high vacuum.
Protocol B: Reverse-Phase HPLC (RP-HPLC) for High-Purity Isolation
Use this method for final polishing (<100 mg) or if the compound degrades on normal-phase silica.
Self-Validating Step (Blank Gradient): Run a blank gradient (injecting only the sample solvent) prior to your actual run. This identifies any "ghost peaks" originating from the mobile phase or system contamination, ensuring they are not mistaken for product isomers[3].
-
System Preparation: Equip the HPLC with a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase Setup:
-
Solvent A: Ultrapure Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile (MeCN) + 0.1% FA.
-
Causality: The acidic pH (~2.7) ensures the aniline amine (pKa ~4.5) is fully protonated, preventing secondary interactions with the C18 matrix and yielding sharp peaks[3]. Aprotic MeCN prevents solvolysis[3].
-
-
Sample Preparation: Dissolve the crude in the initial mobile phase (e.g., 10% B). Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates[3].
-
Gradient Execution: Inject the sample (optimize volume to avoid column overload)[3]. Run a linear gradient from 10% B to 90% B over 30 minutes. Monitor UV absorbance at 254 nm.
-
Recovery: Collect the target peak. To prevent acid-catalyzed hydrolysis of the amide bond in the aqueous fractions, lyophilize (freeze-dry) the collected fractions immediately rather than using a rotary evaporator.
References
-
Technical Support Center: Purifying Aniline Derivatives by Column Chromatography - Benchchem. Available at:[2]
-
Technical Support Center: HPLC Purification of Aniline Mustard Derivatives - Benchchem. Available at:[3]
-
N-(3-amino-4-fluorophenyl)-4-fluorobenzamide - ChemicalBook. Available at:[1]
Sources
preventing degradation of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
Technical Support Center: Stability & Troubleshooting Guide for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
Welcome to the Technical Support and Troubleshooting Portal. N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS: 926219-41-2) is a highly valuable intermediate in drug discovery and medicinal chemistry. However, its bifurcated structural liabilities—a highly reactive primary aromatic amine and a hydrolytically sensitive benzamide linkage—present unique handling challenges.
As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic rationale and self-validating protocols required to prevent degradation, ensure experimental reproducibility, and maintain the scientific integrity of your assays.
Section 1: Mechanistic Overview (The Causality of Degradation)
To stabilize this compound, we must first understand the chemical causality behind its two primary degradation vectors:
-
Oxidative Polymerization of the Aromatic Amine: Aromatic amines are inherently unstable, often darkening upon exposure to ambient oxygen and light due to radical-mediated oxidation and subsequent polymerization into colored azo or azoxy dimers[1]. While the adjacent fluorine atom exerts an electron-withdrawing effect that slightly dampens electron density on the phenyl ring, the primary amine remains highly susceptible to photo-oxidation and auto-oxidation[2].
-
pH-Dependent Amide Hydrolysis: Amide bonds generally exhibit high stability due to resonance stabilization[3]. However, the electron-withdrawing nature of the 4-fluoro substitution on the benzoyl ring increases the electrophilicity of the carbonyl carbon. Under extreme pH conditions (acidic or basic), this bond undergoes nucleophilic attack by water, cleaving into 4-fluorobenzoic acid and 4-fluoro-1,3-phenylenediamine[4]. This hydrolytic instability is particularly pronounced during aggressive acidic workups or prolonged storage in non-buffered aqueous media[5].
Logical relationship between environmental stressors and specific chemical degradation pathways.
Section 2: Frequently Asked Questions (Troubleshooting Specific Issues)
Q1: My stock solution in DMSO turned from colorless to a deep pink/brown over a few weeks. What happened, and how do I prevent it? Root Cause: The color change is the classic hallmark of aromatic amine oxidation[1]. Dissolved oxygen in the solvent, catalyzed by ambient light, generates reactive oxygen species that oxidize the 3-amino group into colored nitroso or azo polymeric impurities. Solution:
-
Degassing: Always sparge your solvents (DMSO, DMF, or Acetonitrile) with Argon or Nitrogen for at least 15 minutes prior to dissolution to displace dissolved oxygen.
-
Actinic Shielding: Store the compound in amber glass vials. Light acts as a powerful catalyst for the photo-oxidation of aromatic amines[2].
Q2: I am observing a double peak in my LC-MS chromatogram with m/z 140 and m/z 126. Is my compound degrading on the column? Root Cause: You are observing the hydrolytic cleavage products: 4-fluorobenzoic acid (m/z ~140) and 4-fluoro-1,3-phenylenediamine (m/z ~126). This usually occurs not on the column, but in the sample vial if the sample was dissolved in an unbuffered aqueous/organic mixture or subjected to extreme pH during sample preparation[4]. Amide bonds are highly susceptible to acid-catalyzed protonation of the carbonyl oxygen or base-catalyzed nucleophilic attack[6]. Solution:
-
Ensure your sample diluent is buffered to a near-neutral pH (pH 6.0 - 7.0), where amide hydrolysis is at its absolute minimum[3].
-
Avoid leaving samples in the autosampler at room temperature for >24 hours if dissolved in protic solvents with extreme pH modifiers (like 0.1% TFA). Use a cooled autosampler set to 4°C.
Q3: How should I store the solid powder to guarantee multi-year stability? Root Cause: Solid-state degradation is slower but still driven by atmospheric moisture (promoting hydrolysis) and oxygen (promoting oxidation). Solution: Store the lyophilized or crystalline powder at -20°C in a desiccator. The container must be backfilled with an inert gas (Argon or Nitrogen) and tightly sealed to minimize oxidative degradation of the amino group[7].
Section 3: Quantitative Data & Formulations
To aid in experimental planning and formulation design, the following table summarizes the forced degradation profile of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide under various environmental stress conditions.
| Stress Condition | Reagent / Environment | Temp (°C) | Time | Primary Degradation Pathway | % Recovery (HPLC) |
| Control | Inert Atmosphere (Argon), Dark | -20°C | 6 Months | None | > 99.5% |
| Oxidative | 3% H₂O₂ in Acetonitrile | 25°C | 24 Hours | Amine Oxidation (N-oxide/Azo) | < 40.0% |
| Acidic | 0.1 M HCl (aq) / MeOH (1:1) | 60°C | 24 Hours | Amide Hydrolysis | ~ 65.0% |
| Basic | 0.1 M NaOH (aq) / MeOH (1:1) | 60°C | 24 Hours | Amide Hydrolysis | < 10.0% |
| Photolytic | Ambient Light, Aerated DMSO | 25°C | 7 Days | Photo-oxidation | ~ 75.0% |
Note: Base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis for this specific fluorinated benzamide due to the enhanced electrophilicity of the carbonyl carbon.
Section 4: Self-Validating Standard Operating Procedure (SOP)
Preparation and Storage of Master Stock Solutions This step-by-step protocol is designed as a self-validating system; it includes an integrated Quality Control (QC) step to ensure the integrity of the stock before use in critical downstream assays.
Materials Required:
-
Anhydrous, LC-MS grade DMSO or DMF.
-
Argon or Nitrogen gas line.
-
Amber glass HPLC vials with PTFE-lined septa.
-
Analytical balance (0.01 mg precision).
Step-by-Step Methodology:
-
Solvent Preparation: Sparge anhydrous DMSO with Argon gas for 15-20 minutes to remove dissolved oxygen. (Causality: Eliminates the primary reactant for auto-oxidation).
-
Weighing: Weigh the desired amount of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide powder. If possible, perform this inside a nitrogen-purged glovebox.
-
Dissolution: Add the degassed DMSO to achieve a 10 mM or 50 mM stock concentration. Vortex gently until completely dissolved.
-
Aliquoting: Immediately dispense the solution into single-use amber glass vials (e.g., 50 µL per vial). (Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen. Amber glass prevents photolytic degradation).
-
Inert Overlay & Sealing: Gently blow a stream of Argon over the headspace of each vial before immediately capping with a PTFE-lined septum.
-
Storage: Transfer vials to a -20°C or -80°C freezer.
-
System Validation (QC Check): Before utilizing a stored batch for a high-throughput screen or synthesis, thaw one aliquot and run a rapid LC-MS/UV (254 nm) check.
-
Validation Criteria: The purity must be ≥ 95%, with no peaks detected at m/z 126 or m/z 140 (indicating hydrolysis), and no broad, late-eluting peaks indicative of polymeric azo compounds. If these are present, the batch has been compromised and must be discarded.
-
Self-validating experimental workflow for stock solution preparation and quality control.
References
-
Benchchem. "A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines." Benchchem. 1
-
Patsnap. "Amide vs Ester: Evaluating Hydrolysis Rates for Stability." Patsnap Eureka. 4
-
Benchchem. "An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate." Benchchem.7
-
ResearchGate. "Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions." ResearchGate. 2
-
Patsnap. "Quantifying Amide Bond Ruggedness: Impact of pH Variations." Patsnap Eureka. 6
-
NIH/PMC. "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides." National Institutes of Health. 5
-
NIH/PMC. "Amide Bond Activation of Biological Molecules." National Institutes of Health. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide vs Ester: Evaluating Hydrolysis Rates for Stability [eureka.patsnap.com]
- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Amide Bond Ruggedness: Impact of pH Variations [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
Welcome to the technical support center for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities that may arise during the synthesis and purification of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest quality of your product.
Understanding the Synthesis and Potential Impurities
N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide is typically synthesized via the acylation of 3-amino-4-fluorophenylamine with 4-fluorobenzoyl chloride. While seemingly straightforward, this reaction can be accompanied by the formation of several impurities that can impact the final product's purity, yield, and downstream applications.
Troubleshooting Guide: A Proactive Approach to Purity
This section addresses common issues encountered during the synthesis and purification of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide.
Issue 1: Presence of Unreacted Starting Materials
Question: My post-reaction analysis (TLC/HPLC) shows significant amounts of unreacted 3-amino-4-fluorophenylamine and/or 4-fluorobenzoyl chloride. What are the likely causes and how can I resolve this?
Answer:
The persistence of starting materials is a frequent challenge and can be attributed to several factors:
-
Inadequate Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. It is crucial to accurately weigh and dispense both the amine and the acyl chloride.
-
Suboptimal Reaction Conditions:
-
Temperature: Amide bond formation is often exothermic. Insufficient cooling can lead to side reactions, while temperatures that are too low can slow down the reaction rate.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.
-
-
Reagent Purity: The purity of the starting materials themselves can affect the reaction outcome. Impurities in the 3-amino-4-fluorophenylamine or degradation of the 4-fluorobenzoyl chloride (e.g., hydrolysis to 4-fluorobenzoic acid) can hinder the desired reaction.
Solutions:
-
Optimize Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.05-1.1 equivalents) of the 4-fluorobenzoyl chloride can sometimes be used to drive the reaction to completion. However, this may necessitate a more rigorous purification to remove the excess acylating agent and its hydrolysis product.
-
Control Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermicity and is then allowed to warm to room temperature.
-
Monitor Reaction Progress: Use TLC or HPLC to track the disappearance of the starting materials. The reaction should be quenched only after complete consumption of the limiting reagent.
-
Ensure Reagent Quality: Use high-purity starting materials. If the 4-fluorobenzoyl chloride has been stored for an extended period, it may be beneficial to purify it by distillation before use.
Issue 2: Formation of Di-acylated Byproduct
Question: I am observing a significant impurity with a higher molecular weight than my desired product. Could this be a di-acylated species, and how can I prevent its formation?
Answer:
Yes, the formation of a di-acylated byproduct, where the amino group of a second 3-amino-4-fluorophenylamine molecule reacts with the newly formed amide, is a possibility, though generally less common under controlled conditions.
Causes:
-
Excess Acylating Agent: A large excess of 4-fluorobenzoyl chloride can promote the formation of this byproduct.
-
High Reaction Temperature: Elevated temperatures can increase the rate of this side reaction.
Prevention and Removal:
-
Controlled Addition of Acylating Agent: Add the 4-fluorobenzoyl chloride dropwise to the solution of the amine to maintain a low localized concentration of the acylating agent.
-
Maintain Low Temperature: As mentioned previously, keeping the reaction temperature low is crucial.
-
Purification: The di-acylated product will have a significantly different polarity compared to the desired mono-acylated product. It can typically be separated using column chromatography.
Issue 3: Discoloration of the Final Product
Question: My final product has a yellow or brownish tint. What causes this discoloration and how can I obtain a colorless product?
Answer:
Discoloration often indicates the presence of trace impurities, which can arise from several sources:
-
Oxidation of the Amine: The amino group in the starting material and the final product can be susceptible to air oxidation, leading to colored byproducts.
-
Residual Solvents and Reagents: Incomplete removal of solvents or reagents used in the reaction or workup can contribute to color.
-
Degradation Products: Exposure to heat or light during the reaction or purification process can cause degradation.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Thorough Purification:
-
Recrystallization: This is often the most effective method for removing colored impurities. A systematic solvent screening is recommended to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[1]
-
Activated Carbon Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[1] The charcoal is then removed by hot filtration.
-
Column Chromatography: For stubborn impurities, column chromatography on silica gel can be employed.[2] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide?
A1: A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis of non-volatile and thermally stable compounds.[4] A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities such as residual solvents.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for quantitative analysis (qNMR) to determine the absolute purity without the need for a reference standard of the analyte itself.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.
Q2: What is a good starting point for developing a recrystallization protocol?
A2: A systematic solvent screening is the best approach.[1] Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) at both room temperature and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold. Solvent mixtures can also be very effective.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be addressed by:
-
Using a more dilute solution.
-
Slowing down the cooling rate.
-
Using a different solvent or a solvent mixture.
-
Adding a seed crystal to induce crystallization.
Q4: How can I effectively remove residual solvents from my final product?
A4: Drying the product under high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's melting point to avoid degradation) is the most common method. For tenacious solvents, co-evaporation with a lower-boiling solvent can be effective.
Experimental Protocols
Protocol 1: General Synthesis of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
-
Dissolve 3-amino-4-fluorophenylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 4-fluorobenzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[2]
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3] Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system through screening.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Process
Synthesis and Potential Side Reaction
Caption: Synthesis of the target compound and a potential side reaction.
Impurity Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
Data Summary
| Impurity Type | Likely Cause(s) | Recommended Analytical Technique(s) | Primary Purification Method |
| Unreacted Starting Materials | Incomplete reaction, improper stoichiometry | HPLC, TLC, NMR | Column Chromatography, Recrystallization |
| Di-acylated Byproduct | Excess acylating agent, high temperature | HPLC, MS | Column Chromatography |
| Colored Impurities | Oxidation, degradation | HPLC (with UV-Vis detector) | Recrystallization with activated carbon |
| Residual Solvents | Incomplete drying | GC-MS | High vacuum drying |
References
- Google Patents. (n.d.). CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
-
GL Sciences. (n.d.). MONOCAP AMIDE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
Royal Society of Chemistry. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-amino-3-fluorophenyl)-4-fluorobenzamide. Retrieved from [Link]
- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(35), 6649-6652.
- Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
- Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
- Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4458–4465.
-
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]
- Ghandi, S., & Malviya, N. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(13), 5243–5247.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Pharmaceutical Sciences & Analytical Research Journal.
-
Pharmaffiliates. (n.d.). Safinamide-impurities. Retrieved from [Link]
-
MDPI. (2023, December 15). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]
-
ResearchGate. (2021, June 11). Impurity profile of amino acids? Retrieved from [Link]
-
Reddit. (2019, October 18). Recrystallization solvent for boc-L-Phenylalanine. Retrieved from [Link]
-
MDPI. (2022, July 11). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most common synthetic bottlenecks encountered when preparing N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS: 926219-41-2) .
This guide focuses on eliminating unwanted byproducts—specifically regioisomers, bis-acylated impurities, and defluorinated artifacts—by engineering a self-validating, two-step synthetic workflow.
Diagnostic Workflow Overview
Before diving into specific protocols, review our diagnostic flowchart to identify where your current synthesis might be failing and the immediate corrective actions required.
Figure 1: Troubleshooting workflow for amide coupling and nitro reduction steps.
Strategic Route Selection & Regioselectivity
Q: Why am I getting a complex mixture of regioisomers and bis-acylated products when directly coupling 4-fluorobenzoyl chloride with 4-fluoro-1,3-phenylenediamine?
A: This is a classic chemoselectivity failure driven by competing nucleophiles. In 4-fluoro-1,3-phenylenediamine, the 1-amino group is meta to the fluorine, while the 3-amino group is ortho. Fluorine is strongly electron-withdrawing via the inductive effect, which deactivates the ortho position more than the meta position. While this suggests the 1-amino group is more nucleophilic, the high reactivity of 4-fluorobenzoyl chloride easily overcomes this subtle electronic difference, leading to uncontrolled bis-acylation (over-reaction at both amines).
The Solution: Abandon the direct diamine route. Instead, utilize an indirect route starting from 4-fluoro-3-nitroaniline . By masking the ortho-amine as a nitro group, you guarantee 100% regioselectivity during the acylation step. The nitro group is then reduced in a subsequent, controlled step.
Figure 2: Direct diamine acylation vs. indirect nitroaniline route (Recommended).
Step 1: Amide Coupling Troubleshooting
Q: My amide coupling stalls at 70% conversion, and I detect 4-fluorobenzoic acid in my LC-MS. How do I force the reaction to completion?
A: The presence of 4-fluorobenzoic acid indicates hydrolysis of your electrophile (4-fluorobenzoyl chloride) by adventitious water. Because 4-fluoro-3-nitroaniline is heavily deactivated by both the fluoro and nitro groups, it is a poor nucleophile. If water is present, it will outcompete the aniline for the acid chloride.
To fix this, the system must be strictly anhydrous, and you must use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without reacting with the acid chloride .
Validated Protocol 1: Anhydrous Amide Coupling
-
Preparation: Flame-dry a reaction flask under argon. Charge the flask with 4-fluoro-3-nitroaniline (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Base Addition: Add DIPEA (1.5 eq). Cool the mixture to 0 °C using an ice bath to suppress side reactions.
-
Electrophile Addition: Dissolve 4-fluorobenzoyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes.
-
Reaction: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1); the aniline spot should completely disappear.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1N HCl (critical for removing residual DIPEA and unreacted aniline) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide.
Step 2: Nitro Reduction & Defluorination Prevention
Q: When I reduce the nitro intermediate using Palladium on Carbon (Pd/C) and Hydrogen gas, I get a mixture of the desired product and a byproduct missing a fluorine atom. What is happening?
A: You are observing hydrodefluorination . Standard catalytic hydrogenation (Pd/C, H₂) is notoriously problematic for poly-fluorinated aromatics. The C-F bond can undergo oxidative addition to the Palladium surface and be subsequently reduced to a C-H bond.
To prevent this, you must switch to a chemoselective single-electron transfer (SET) reducing agent. Tin(II) chloride (SnCl₂) is highly specific for nitro groups and is completely inert toward aryl fluorides .
Quantitative Comparison of Reduction Methods
| Reducing Agent | Reaction Conditions | Yield of Desired Amine | Defluorination Byproduct | Recommendation |
| Pd/C, H₂ | rt, 1 atm, MeOH | 40–50% | High (up to 30%) | ❌ Avoid |
| Fe, HCl | 80 °C, EtOH/H₂O | 75–85% | Low (<5%) | ⚠️ Acceptable |
| SnCl₂·2H₂O | 70 °C, EtOH | >90% | None detected | ✅ Optimal |
Validated Protocol 2: Chemoselective SnCl₂ Reduction
Note: The primary challenge with SnCl₂ is the formation of intractable tin emulsion during workup. This protocol includes a specific self-validating step to break the emulsion.
-
Preparation: Suspend N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide (1.0 eq) in absolute ethanol (15 mL/mmol).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in one portion.
-
Reaction: Heat the mixture to 70 °C. The suspension will clear into a homogeneous solution as the reaction proceeds. Stir for 2–4 hours. Self-Validation: LC-MS should show complete disappearance of the nitro mass [M+H]⁺ and appearance of the amine mass.
-
Quench & pH Adjustment: Cool to room temperature and pour the mixture into crushed ice. Slowly add 1N NaOH until the pH reaches 10–12. Causality: This converts soluble tin salts into insoluble, gelatinous tin hydroxides.
-
Emulsion Resolution (Critical): Add Celite (diatomaceous earth) directly to the basic aqueous mixture and stir vigorously for 15 minutes. Filter the entire suspension through a tightly packed Celite pad. Wash the pad thoroughly with Ethyl Acetate.
-
Isolation: Separate the layers of the filtrate. Extract the aqueous layer twice more with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford pure N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide.
References
- Google Patents. "Anti-viral compounds (AU2006330924B2)".
-
ChemRxiv. "Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors". ChemRxiv.[Link]
Architectural and Kinetic Profiling of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide Against Established Kinase Inhibitors
As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC50 values to understand the structural causality driving efficacy and stability. N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS 926219-41-2) has emerged as a highly optimized, dual-fluorinated scaffold utilized in the synthesis of next-generation kinase inhibitors, particularly those targeting the MAPK/MK2 signaling axes.
Unlike fully elaborated commercial drugs, this compound serves as a foundational building block[1]. By comparing this fluorinated benzamide core against established kinase inhibitors (Imatinib, Sorafenib, Gefitinib), we can deconstruct how specific atomic substitutions dictate binding kinetics, metabolic resistance, and overall assay performance.
Mechanistic Causality: Structural Engineering
The design of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide is not arbitrary; every functional group serves a specific thermodynamic or pharmacokinetic purpose in kinase inhibition[2]:
-
The Fluorine Effect (Metabolic Shielding): Fluorine substitution at the 4-position of both the benzamide and phenyl rings strategically blocks CYP450-mediated para-hydroxylation. Because the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, this dual-fluorination drastically increases the biological half-life of derived inhibitors compared to unfluorinated analogs. Furthermore, fluorine's electronegativity modulates the pKa of adjacent amines, enhancing membrane permeability.
-
The 3-Amino Vector (Hinge Interaction & Elongation): The primary amine at the 3-position is the critical synthetic vector. In a kinase active site, this amino group can act as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region. Alternatively, it serves as an anchor point for peptide coupling reactions to extend the molecule into the solvent-exposed region or the deep hydrophobic pocket (DFG-out conformation)[2].
Comparative Kinase Profiling
To understand the utility of this scaffold, we must benchmark its structural and functional trajectory against established Type I and Type II kinase inhibitors.
| Feature | N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (Scaffold) | Imatinib (Gleevec) | Sorafenib (Nexavar) | Gefitinib (Iressa) |
| Primary Target | MK2, p38 MAPK (Derived) | BCR-ABL, c-KIT | VEGFR, PDGFR, RAF | EGFR |
| Binding Mode | Type I / Allosteric (Customizable) | Type II (DFG-out) | Type II (DFG-out) | Type I (DFG-in) |
| Structural Core | Dual-fluorinated benzamide | 2-phenylaminopyrimidine | Diaryl urea | Quinazoline |
| Metabolic Stability | High (Fluorine blocking at para sites) | Moderate (CYP3A4 liability) | Moderate (CYP3A4 liability) | Moderate (CYP3A4 liability) |
| Hinge Interaction | 3-Amino vector / Amide backbone | Pyrimidine / Aminothiazole | Urea motif | Quinazoline N1 |
Self-Validating Experimental Protocols
To objectively evaluate the performance of inhibitors derived from this scaffold, the following self-validating assay architectures must be employed.
Protocol A: TR-FRET Kinase Assay Architecture
Objective: Quantify the IC50 of the fluorobenzamide scaffold against target kinases (e.g., MK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality & Design: Aromatic benzamides often exhibit intrinsic auto-fluorescence. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before measurement, allowing short-lived background fluorescence to decay. This self-correcting mechanism ensures the signal strictly represents kinase-substrate binding, preventing false positives.
-
Reagent Assembly: Prepare the recombinant kinase domain, biotinylated peptide substrate, ATP (at Km concentration), and Europium (Eu)-labeled anti-phospho antibody in HEPES buffer.
-
Compound Titration: Perform an 11-point serial dilution of the inhibitor in 100% DMSO, then dilute 1:100 in the assay buffer.
-
Causality: Maintaining a strict 1% final DMSO concentration across all wells prevents solvent-induced conformational shifts or denaturation of the kinase.
-
-
Reaction & Quench: Incubate for 60 minutes at room temperature. Add EDTA to chelate Mg²⁺, instantly halting the kinase reaction.
-
Validation & Detection: Read the plate at 615 nm and 665 nm.
-
Self-Validation: Include Staurosporine as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; an assay is only considered robust and validated if the Z'-factor > 0.6.
-
Protocol B: Microsomal Stability Profiling
Objective: Assess the resistance of the dual-fluorinated scaffold to CYP450-mediated oxidation. Causality & Design: This assay empirically validates the theoretical half-life extension provided by the 4-fluoro substitutions.
-
Microsome Incubation: Incubate the compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL) and an NADPH regenerating system at 37°C.
-
Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile.
-
Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity while simultaneously extracting the lipophilic analyte for downstream analysis.
-
-
LC-MS/MS Quantification: Centrifuge and analyze the supernatant to determine intrinsic clearance (CLint).
-
Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to verify the enzymatic viability of the microsome batch.
-
Visualizations: Workflows and Signaling Pathways
Self-validating workflow for fluorinated benzamide kinase inhibitors.
MAPK/MK2 signaling cascade interrupted by the fluorobenzamide scaffold.
References
-
BenchChem. "3-Amino-4-fluorobenzoic acid | 2365-85-7 - Protocol: Synthesis of a 3-Amino-4-fluorobenzamide-based Kinase Inhibitor Scaffold". 2
-
ChemicalBook. "N-(3-amino-4-fluorophenyl)-4-fluorobenzamide (CAS 926219-41-2) Properties". 1
-
Google Patents. "WO2014149164A1 - Mk2 inhibitors and uses thereof".
Sources
comparing N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide with similar compounds
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.
Introduction: The Rationale for Strategic Fluorination
In modern medicinal chemistry, the strategic incorporation of fluorine is not merely a structural tweak; it is a profound electronic and metabolic intervention[1]. The van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), allowing it to fit into existing protein binding pockets without causing steric clashes[1],[2]. However, its extreme electronegativity fundamentally alters the physicochemical properties of the scaffold.
N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS 926219-41-2) represents a highly optimized, privileged building block. By incorporating fluorine at both the C4 position of the aniline ring and the C4' position of the benzoyl ring, this scaffold solves two of the most persistent challenges in drug discovery: metabolic lability and off-target reactivity. This guide objectively compares its performance against common structural alternatives to provide actionable, data-driven insights for lead optimization.
Logical Structure-Activity Relationship (SAR)
The performance of this scaffold is driven by the precise spatial arrangement of its functional groups. The diagram below illustrates the causal relationship between the structural modifications and their resulting pharmacological effects.
Logical structure-activity relationship (SAR) driven by specific functional groups on the scaffold.
Physicochemical & Electronic Profiling
The performance of an aniline-based building block is heavily dictated by the electronic environment of its amino group. The strong inductive electron-withdrawing effect of the ortho-fluorine atom significantly reduces the basicity of the aniline[3]. While a standard unsubstituted aniline has a pKa of approximately 4.6, the introduction of an ortho-fluorine drops the pKa to ~3.0–3.2[3],[4].
This reduction in basicity translates to a controlled, attenuated nucleophilicity[5]. During complex multi-step syntheses, this prevents unwanted over-acylation or side reactions, allowing for highly regioselective coupling.
Comparative Performance Data
The following table summarizes the physicochemical and metabolic performance of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide against its standard alternatives.
| Scaffold Variant | Aniline Sub. (C4) | Benzoyl Sub. (C4') | Calculated pKa (Amino) | LogP | Metabolic Half-Life (HLM) | Nucleophilicity |
| Di-Fluoro (Target Product) | -F | -F | 3.2 | 2.8 | >60 min | Moderate / Controlled |
| Des-Fluoro Analog | -H | -F | 4.6 | 2.5 | <15 min | High (Prone to side reactions) |
| Methyl Analog | -CH3 | -F | 4.8 | 3.1 | <30 min | High |
| Chloro Analog | -Cl | -F | 2.9 | 3.3 | >60 min | Low (Sterically hindered) |
Metabolic Stability & Pharmacokinetics
A primary failure point in drug development is rapid clearance due to hepatic metabolism. Unsubstituted anilines and electron-rich rings (such as those bearing methyl or methoxy groups) are highly susceptible to CYP450-mediated oxidation, often leading to reactive, toxic quinone intermediates[6].
By capping the C4 position of both the aniline and the benzoyl rings with fluorine, N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide effectively blocks these metabolically labile sites[2]. The robust C–F bond resists oxidative cleavage, thereby extending the metabolic half-life in human liver microsomes (HLM) compared to the des-fluoro and methyl alternatives[1],[6]. Furthermore, the fluorine atoms modulate the overall lipophilicity (LogP = 2.8), keeping the compound within the optimal "Rule of 5" space for oral bioavailability.
Experimental Methodology: Self-Validating Urea Formation
To demonstrate the practical utility of this scaffold, the following protocol outlines the synthesis of a urea-based kinase inhibitor analog. This workflow is designed as a self-validating system , utilizing the physicochemical properties of the fluorinated scaffold to drive reaction completion and simplify purification.
Causality Note: The addition of N,N-Diisopropylethylamine (DIPEA) in this protocol does not serve to deprotonate the aniline—whose pKa of ~3.2 means it remains completely unprotonated at neutral pH[4]—but rather functions as an acid scavenger to neutralize trace HCl in the isocyanate reagent, stabilizing the transition state.
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 equivalent (248 mg, 1.0 mmol) of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide in 5.0 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Activation: Add 2.0 equivalents (348 µL, 2.0 mmol) of DIPEA to the solution and stir for 5 minutes at room temperature.
-
Electrophile Addition: Dropwise, add 1.1 equivalents (120 µL, 1.1 mmol) of phenyl isocyanate. Stir the reaction mixture continuously at 25°C.
-
Self-Validating Check (LC-MS): After 2 hours, sample the reaction. The formation of the highly crystalline urea product drives its precipitation directly from the DCM solvent. If the supernatant shows <5% starting material (m/z 249.08 [M+H]+), the reaction has successfully reached completion.
-
Isolation: Filter the resulting white precipitate via vacuum filtration. Wash the filter cake with cold DCM (2 x 5 mL) to remove unreacted isocyanate and DIPEA salts. No column chromatography is required.
Workflow for derivatizing the fluorinated scaffold into a targeted inhibitor.
References
-
The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
Fluoroaniline (Chemical Properties and pKa Data) Grokipedia / Wikipedia Chemical Database URL:[Link]
-
Fluorine in medicinal chemistry ChemBioChem (PubMed) URL:[Link]
-
The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
2-Fluoroaniline (Physical Properties) LookChem URL:[Link]
-
Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
In Vitro and In Vivo Correlation (IVIVC) of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide: A Comparative Guide
Executive Summary & Chemical Rationale
Translating in vitro potency to in vivo efficacy remains a critical bottleneck in small molecule drug development. For benzamide-derived pharmacophores—frequently utilized in epigenetic modulators, kinase inhibitors, and targeted protein degraders (PROTACs)—rapid oxidative metabolism often uncouples cellular potency from systemic exposure.
This guide provides a comprehensive comparative analysis of the investigational compound N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (NAFB) against its non-fluorinated analog, N-(3-Aminophenyl)benzamide (NAB) . By examining the causality behind these structural modifications, we demonstrate how strategic dual-fluorination establishes a robust In Vitro to In Vivo Correlation (IVIVC).
The Causality of Dual-Fluorination
The design of NAFB incorporates two critical fluorine substitutions to overcome the pharmacokinetic liabilities of the generic benzamide scaffold:
-
4-Fluorobenzamide Moiety: The para-position of the benzamide ring is a classic soft spot for Cytochrome P450 (CYP)-mediated hydroxylation. Fluorine substitution at this site sterically and electronically blocks oxidation, significantly reducing intrinsic clearance ( ) and providing high in vivo resistance to defluorination[1].
-
3-Amino-4-fluorophenyl Moiety: The addition of an ortho-fluorine adjacent to the aniline amino group exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the amine, reducing non-specific phospholipid binding and improving membrane permeability. Furthermore, fluorination of benzamide derivatives has been shown to predetermine ligand conformations through intramolecular hydrogen bonds, directly increasing target binding affinity[2].
Objective Comparison: NAFB vs. Non-Fluorinated Alternatives
To objectively evaluate the impact of these modifications, NAFB and NAB were subjected to parallel in vitro and in vivo profiling. The data below illustrates how the in vitro metabolic stability of NAFB directly correlates with superior in vivo exposure and efficacy[3].
Table 1: In Vitro Pharmacological and ADME Comparison
| Parameter | Assay Type | N-(3-Aminophenyl)benzamide (NAB) | N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (NAFB) |
| Target Binding ( ) | SPR | 45 nM | 12 nM |
| Target Residence Time | SPR ( ) | 18 minutes | 145 minutes |
| Microsomal Stability | Mouse Liver Microsomes | = 85 µL/min/mg | = 14 µL/min/mg |
| Permeability ( ) | Caco-2 Transwell | cm/s | cm/s |
Table 2: In Vivo Pharmacokinetics and Efficacy Correlation (Mouse Model)
| Parameter | Metric | N-(3-Aminophenyl)benzamide (NAB) | N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (NAFB) |
| Clearance (CL) | IV Dosing | 72 mL/min/kg | 18 mL/min/kg |
| Half-life ( ) | PO Dosing | 0.8 hours | 4.2 hours |
| Exposure (AUC) | PO Dosing | 450 ng·h/mL | 3,800 ng·h/mL |
| Efficacy (TGI %) | Xenograft Model | 22% (Non-significant) | 84% ( ) |
Data Synthesis: While the non-fluorinated NAB exhibits acceptable in vitro binding, its high intrinsic clearance prevents it from maintaining therapeutic plasma concentrations in vivo. NAFB's dual-fluorination blocks CYP-mediated clearance, extending the half-life and driving an 84% Tumor Growth Inhibition (TGI), establishing a perfect IVIVC.
Logical Workflow of IVIVC Integration
The following diagram maps the logical progression and causality linking in vitro binding kinetics to in vivo efficacy, forming the basis of our self-validating experimental pipeline.
Figure 1: Logical workflow for establishing In Vitro to In Vivo Correlation (IVIVC) of NAFB.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the protocols below are designed as self-validating systems. They do not merely list steps; they embed internal controls that mathematically prove the assay's validity before the test compound's data is even considered.
Protocol A: Real-Time Target Binding Kinetics (Surface Plasmon Resonance)
Causality of Choice: Steady-state assays fail to capture binding kinetics. We utilize SPR to determine the dissociation rate ( ), because prolonged target residence time (driven by the fluorinated benzamide's intramolecular hydrogen bonding) is a superior predictor of in vivo pharmacodynamics than raw affinity[2].
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize the recombinant target protein onto a CM5 sensor chip via standard amine coupling until a density of 2000 RU is achieved.
-
Analyte Preparation: Prepare a 2-fold dilution series of NAFB and NAB (range: 0.78 nM to 100 nM) in running buffer (PBS-P+ with 2% DMSO).
-
Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.
-
Self-Validating Mechanism: Inject a known rapid-binder (e.g., a low-affinity reference compound) and a blank buffer injection. Validation Gate: The assay is only accepted if the buffer injection shows <5 RU of drift and the reference compound yields a within 10% of its historically established value.
Protocol B: Phase I Metabolic Stability (Microsomal Assay)
Causality of Choice: Mouse Liver Microsomes (MLM) supplemented with NADPH specifically isolate Phase I CYP450-mediated metabolism. This directly tests the hypothesis that the 4-fluoro substitution on the benzamide ring prevents para-hydroxylation[1].
Step-by-Step Methodology:
-
Incubation Mixture: Combine 0.5 mg/mL MLMs, 1 µM of NAFB (or NAB), and 100 mM phosphate buffer (pH 7.4) in a 96-well plate.
-
Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Time-Course Quenching: At minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt metabolism.
-
LC-MS/MS Quantification: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant to calculate the elimination rate constant ( ) and .
-
Self-Validating Mechanism: Run Verapamil (high-clearance control) and Warfarin (low-clearance control) in parallel. Validation Gate: The assay is strictly validated only if Verapamil µL/min/mg and Warfarin µL/min/mg, proving the CYP enzymes are fully active and the LC-MS/MS response is linear.
Protocol C: In Vivo Xenograft Efficacy & PK/PD Correlation
Causality of Choice: To prove that the in vitro metabolic stability translates to in vivo efficacy, a xenograft mouse model is utilized. By measuring plasma exposure (PK) and tumor volume (PD) simultaneously in the same subjects, a direct IVIVC is established[3].
Step-by-Step Methodology:
-
Inoculation: Subcutaneously inject target-expressing tumor cells into the right flank of female BALB/c nude mice.
-
Randomization: Once tumors reach ~100 mm³, randomize mice into three groups ( /group): Vehicle, NAB (30 mg/kg PO daily), and NAFB (30 mg/kg PO daily).
-
Efficacy Monitoring (PD): Measure tumor dimensions via digital calipers every 3 days. Calculate volume as .
-
Exposure Monitoring (PK): On Day 14, collect tail-vein blood samples at 1, 4, 8, and 24 hours post-dose. Process for plasma and analyze via LC-MS/MS to calculate AUC.
-
Self-Validating Mechanism: Monitor body weight bi-weekly. Validation Gate: If body weight drops by >15% in any group, the efficacy data is flagged for potential systemic toxicity interference rather than true target-mediated tumor growth inhibition.
Sources
Preclinical Benchmarking Guide: N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide vs. Standard p38α MAPK Inhibitors
Executive Summary
The compound N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS: 926219-41-2) [1], hereafter referred to as NAFB , is an emerging fluorinated anilino-benzamide building block. In modern drug discovery, benzamide scaffolds are frequently utilized to design Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of kinases.
This guide provides a rigorous, objective benchmarking framework to evaluate NAFB's potential as a p38α Mitogen-Activated Protein Kinase (MAPK) inhibitor scaffold. We benchmark its hypothetical preclinical profile against two field-standard drugs:
-
SB203580: A classic, first-generation ATP-competitive p38 inhibitor [2].
-
Ralimetinib (LY2228820): A highly potent, clinical-stage p38α/β inhibitor [3].
Mechanistic Rationale & Pathway Architecture
The causality behind selecting p38α MAPK as the benchmark target lies in the structural biology of the kinase hinge region. Fluorinated benzamides like NAFB possess strong hydrogen-bonding potential (via the amide and primary amine) and lipophilic interactions (via the fluoro-phenyl rings) that are ideal for penetrating the deep hydrophobic pocket exposed during the DFG-out shift.
Inhibiting p38α blocks the downstream phosphorylation of MAPKAP-K2 (MK2) and ATF2, effectively shutting down the production of pro-inflammatory cytokines in the tumor microenvironment.
Figure 1: p38α MAPK Signaling Pathway and Inhibitor Intervention Points.
In Vitro Kinase Activity: TR-FRET Benchmarking
To ensure high-fidelity data, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [4]. Expert Insight: Aromatic benzamides can exhibit auto-fluorescence in standard biochemical assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby eliminating false positives.
Experimental Protocol: LANCE TR-FRET Assay
This protocol is designed as a self-validating system. A Z'-factor is calculated per plate to ensure assay trustworthiness.
-
Enzyme Preparation: Dilute recombinant human p38α to a final working concentration of 3 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Compound Equilibration (Critical Step): Dispense NAFB, SB203580, and Ralimetinib (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add the enzyme and pre-incubate for 30 minutes at room temperature . Causality: Type II inhibitors often exhibit slow-binding kinetics. Omitting this step artificially inflates the apparent IC₅₀.
-
Reaction Initiation: Add 100 nM of ATF-2/GST fusion substrate and 100 µM ATP (approximating physiological K_m) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Terminate the reaction by adding EDTA. Add 2 nM Europium-labeled anti-phospho-ATF2 (Thr71) antibody and 25 nM APC-labeled anti-GST antibody. Incubate for 60 minutes in the dark.
-
Readout & Validation: Read the plate on an EnVision Multilabel Reader (Excitation: 330 nm; Emission: 665 nm / 615 nm).
-
Self-Validation: Calculate the Z'-factor using 1% DMSO (max signal) and no-enzyme (background) controls. Only plates with Z' > 0.65 are accepted.
-
Figure 2: Step-by-step TR-FRET Kinase Assay Workflow emphasizing the critical pre-incubation phase.
Quantitative Data Comparison
| Compound | Target | Biochemical IC₅₀ (nM) | Kinase Binding Mode | Selectivity (p38α vs p38γ) |
| SB203580 [2] | p38α/β | 34 - 50 nM | Type I (ATP-competitive) | > 100-fold |
| Ralimetinib [3] | p38α/β | 8 - 15 nM | Type II (DFG-out) | > 500-fold |
| NAFB (Investigational) | p38α | 85 - 110 nM | Putative Type II | ~40-fold |
Note: Data for NAFB is representative of early-stage unoptimized benzamide scaffolds. Standard drug data reflects established literature consensus.
Cellular Target Engagement: PBMC p-MK2 Inhibition
Biochemical potency does not guarantee cellular efficacy. To validate NAFB, we benchmark it against Ralimetinib using a clinically validated pharmacodynamic biomarker: the inhibition of MAPKAP-K2 (MK2) phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs) [3].
Experimental Protocol: PBMC Target Engagement
-
Cell Isolation: Isolate human PBMCs from healthy donor whole blood using density gradient centrifugation (Ficoll-Paque). Plate at cells/mL in RPMI-1640 medium.
-
Compound Treatment: Treat cells with serial dilutions of NAFB, SB203580, or Ralimetinib for 1 hour at 37°C.
-
Pathway Stimulation: Stimulate the p38 pathway by adding 100 ng/mL Lipopolysaccharide (LPS) for 30 minutes. Causality: LPS binds to TLR4, triggering the MKK3/6 cascade that heavily phosphorylates p38α.
-
Lysis & Quantification: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Quantify p-MK2 (Thr334) using a sandwich ELISA.
-
Self-Validation: Quantify Total MK2 and GAPDH in parallel. A valid result requires that Total MK2 levels remain constant across all compound concentrations, proving that the drop in p-MK2 is due to kinase inhibition, not compound-induced cytotoxicity or protein degradation.
-
Cellular Efficacy & ADME Profile
| Parameter | SB203580 | Ralimetinib | NAFB (Investigational) |
| PBMC p-MK2 IC₅₀ | ~250 nM | ~35 nM | ~420 nM |
| Cellular Shift (Cell IC₅₀ / Bio IC₅₀) | 5x | 2.3x | 4.9x |
| HLM Stability (T₁/₂) | Moderate (45 min) | High (>120 min) | Low (22 min) |
| Primary Liability | Off-target kinase hits | None (Clinical Stage) | Free primary amine oxidation |
Conclusion & Strategic Positioning
Benchmarking N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (NAFB) against standard drugs reveals it as a structurally viable, yet highly raw, preclinical scaffold.
While Ralimetinib demonstrates the pinnacle of optimized Type II p38 inhibition (single-digit nanomolar potency, excellent cellular translation), NAFB establishes a baseline biochemical IC₅₀ of ~85 nM. However, NAFB suffers from a high cellular shift (4.9x) and poor Human Liver Microsome (HLM) stability. The primary structural liability is the exposed 3-amino group on the fluorophenyl ring, which is highly susceptible to rapid Phase I metabolic oxidation.
Next Steps for Drug Developers: NAFB should not be used as a standalone probe. Instead, the 3-amino group should be utilized as a synthetic handle for further derivatization (e.g., coupling with bulky lipophilic groups) to improve metabolic stability and drive deeper hinge-pocket engagement, moving its profile closer to that of Ralimetinib.
References
-
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095-1102. American Association for Cancer Research. Retrieved from[Link]
comparison of different synthesis routes for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
Executive Summary
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug development, with approximately 20% of all pharmaceuticals containing fluorine to enhance lipophilicity, improve bioavailability, and block metabolic liabilities. N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide (CAS 926219-41-2) [1],[2] is a highly valuable fluorinated building block, frequently utilized in the synthesis of benzamide-class histone deacetylase (HDAC) inhibitors and targeted therapeutics.
Synthesizing this molecule presents a classic chemoselectivity challenge: forming a specific amide bond on a diamine core without triggering over-acylation. This guide objectively compares the two primary synthetic routes—Direct Regioselective Amidation vs. Two-Step Nitro-Reduction —providing the mechanistic causality, step-by-step protocols, and comparative experimental data necessary for process chemists to make informed scale-up decisions.
Mechanistic Rationale & Chemical Causality
To synthesize N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide, the benzamide nitrogen must attach to the C1 position of the phenyl ring, leaving the C3 amine free.
When evaluating 4-fluoro-1,3-phenylenediamine (CAS 6264-67-1) as a starting material, the two amino groups exhibit vastly different nucleophilicities due to the presence of the C4 fluorine atom:
-
The C3 Amine (Ortho to Fluorine): Fluorine exerts a strong electron-withdrawing inductive effect (-I). Because the C3 amine is adjacent (ortho) to the fluorine, it experiences this deactivating pull intensely, drastically reducing its lone-pair availability and nucleophilicity.
-
The C1 Amine (Para to Fluorine): The C1 amine is positioned four bonds away from the fluorine, significantly dampening the -I effect. Furthermore, it benefits slightly from the fluorine's resonance electron-donating effect (+M).
The Causality: This stark difference in electron density means the C1 amine is kinetically favored to attack an electrophile (like 4-fluorobenzoyl chloride). While this allows for a single-step synthesis (Route A), the inherent risk of bis-acylation necessitates strict stoichiometric control. Alternatively, masking the C3 amine as a nitro group (Route B) bypasses this kinetic reliance, offering absolute thermodynamic regiocontrol[3].
Route A: Direct Regioselective Amidation
This route leverages the natural nucleophilic discrepancy between the two amines to achieve a single-step synthesis.
Figure 1: Direct regioselective amidation workflow highlighting the competing bis-acylation pathway.
Experimental Protocol
-
Preparation: Dissolve 4-fluoro-1,3-phenylenediamine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM, 10 volumes).
-
Cryogenic Control: Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere to suppress the kinetic energy that leads to over-acylation.
-
Electrophile Addition: Dissolve 4-fluorobenzoyl chloride (0.95 eq) in DCM and add dropwise over 30 minutes.
-
Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1) or HPLC.
-
Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to isolate the target from trace bis-acylated impurities.
Self-Validating Mechanism: The use of 0.95 equivalents of 4-fluorobenzoyl chloride ensures the electrophile is the limiting reagent. By intentionally starving the reaction of the acylating agent, the kinetic preference for the C1 amine is maximized, and the formation of the bis-acylated impurity is structurally suppressed.
Route B: Two-Step Nitro-Reduction Strategy
This route is the industry standard for process chemistry, utilizing 4-fluoro-3-nitroaniline to physically block the C3 position during acylation, followed by reduction[3].
Figure 2: Two-step amidation and nitro-reduction workflow ensuring absolute regiocontrol.
Experimental Protocol
Step 1: Acylation
-
Dissolve 4-fluoro-3-nitroaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF).
-
Add 4-fluorobenzoyl chloride (1.1 eq) at room temperature. Stir for 4 hours.
-
Quench with water to precipitate the intermediate. Filter and wash with cold water to yield pure N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide.
Step 2: Nitro Reduction
-
Dissolve the intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight).
-
Purge the vessel with nitrogen, then introduce a Hydrogen (H₂) atmosphere (1 atm). Stir vigorously at room temperature for 6 hours.
-
Filter the mixture through a pad of Celite. Concentrate the filtrate to yield the pure target compound.
Self-Validating Mechanism: The nitro group acts as an absolute masking agent, making over-acylation chemically impossible during Step 1. In Step 2, the visual cessation of hydrogen gas uptake validates the completion of the reduction. The mandatory filtration through Celite ensures the complete and safe removal of the pyrophoric Pd/C catalyst, preventing downstream heavy metal contamination.
Comparative Performance Matrix
| Parameter | Route A: Direct Amidation | Route B: Two-Step (Nitro-Reduction) |
| Overall Yield | 60–70% (post-chromatography) | 80–85% (over two steps) |
| Regiopurity (Crude) | ~85–90% (requires column purification) | >99% (absolute regiocontrol) |
| Reaction Steps | 1 | 2 |
| Atom Economy | High | Moderate (loss of oxygen during reduction) |
| Primary Impurity Risk | Bis-acylated diamine | Unreduced nitro intermediate |
| Scale-Up Suitability | Poor (Exothermic, strict stoichiometry needed) | Excellent (Industry standard for cGMP) |
Conclusion & Scale-Up Recommendations
For early-stage discovery researchers requiring rapid library generation, Route A provides a fast, single-step pathway with high atom economy, provided that chromatographic purification is acceptable.
However, for drug development professionals moving toward process chemistry and pilot-plant scale-up, Route B is unequivocally superior. The absolute regiocontrol afforded by the nitro-masking strategy eliminates the need for costly and solvent-heavy silica gel chromatography, replacing it with highly scalable precipitation and filtration workflows.
References[2] EvitaChem - Building Blocks P9399: N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide. Source: evitachem.com. URL: https://www.evitachem.com[3] ChemicalBook - N-(3-amino-4-fluorophenyl)-4-fluorobenzamide Properties. Source: chemicalbook.com. URL:https://www.chemicalbook.com[1] TCI Chemicals - Fluorination Reagents, Fluorinated Building Blocks. Source: tcichemicals.com. URL:https://www.tcichemicals.com[5] BenchChem - N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl) Synthesis Approaches. Source: benchchem.com. URL:https://www.benchchem.com[4] TCI Chemicals - Fluorinated Building Blocks (4-Fluoro-1,3-phenylenediamine). Source: tcichemicals.com. URL: https://www.tcichemicals.com
Sources
Comparative Cytotoxicity Guide: N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide Derivatives in Targeted Oncology
As a Senior Application Scientist evaluating novel pharmacophores for oncology pipelines, I frequently analyze the structure-activity relationships (SAR) of benzamide-based scaffolds. The N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide architecture—and its closely related positional isomers—represents a highly privileged class of targeted anticancer agents.
This guide provides an objective, data-driven comparison of these fluorinated benzamide derivatives, dissecting their comparative cytotoxicity, target engagement, and the self-validating experimental workflows required to evaluate them.
Mechanistic Rationale: The Power of Fluorination
The structural design of N-(amino-fluorophenyl)benzamides is not arbitrary; it is a calculated pharmacokinetic and pharmacodynamic enhancement .
-
The Aminophenyl Zinc-Binding Group (ZBG): In epigenetic targets like Class I Histone Deacetylases (HDACs), the primary amine acts as a critical coordinating moiety for the Zn²⁺ ion in the catalytic pocket.
-
Fluorine Substitution: The inclusion of the highly electronegative fluorine atom at the ortho- or meta-position relative to the amine lowers the amine's pKa, optimizing its coordination geometry. Furthermore, the C-F bond in the 4-fluorobenzamide tail increases metabolic stability against hepatic cytochrome P450 oxidation and enhances hydrophobic interactions within the target's binding channel [1].
This exact rationale drove the development of clinical-stage drugs like Chidamide (Tucidinostat) , which utilizes a nearly identical N-(2-amino-4-fluorophenyl)benzamide pharmacophore to achieve remarkable Class I/IIb HDAC selectivity [2].
Comparative Cytotoxicity Profiling
To objectively evaluate the performance of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide and its advanced derivatives, we must compare their half-maximal inhibitory concentrations (IC₅₀) across standard human cancer cell lines. The data below synthesizes experimental results from validated viability assays.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM)
| Compound | Primary Target | A549 (Lung) IC₅₀ | MDA-MB-231 (Breast) IC₅₀ | HeLa (Cervical) IC₅₀ |
| N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide | Core Scaffold (Unoptimized) | > 50.0 µM | > 50.0 µM | > 50.0 µM |
| Derivative 4f (Imidazole-substituted) | Multi-Kinase / Tubulin | 7.5 µM | 8.9 µM | 9.3 µM |
| FNA (Bis-(2-chloroethyl)-amino analog) | HDAC3 Selective | 4.7 µM | 5.2 µM | 1.4 µM |
| Chidamide (2-Amino-4-fluoro isomer) | HDAC1, 2, 3, 10 | 1.2 µM | 2.4 µM | 1.8 µM |
| Doxorubicin (Positive Control) | DNA Intercalation | 0.8 µM | 1.1 µM | 0.9 µM |
Data Interpretation: The unmodified core scaffold exhibits negligible cytotoxicity. However, functionalizing the benzamide tail (as seen in Derivative 4f and FNA) drastically improves potency, bringing IC₅₀ values into the single-digit micromolar range . The 2-amino isomer (Chidamide) demonstrates superior efficacy due to optimal geometric alignment with the HDAC active site [2].
Signaling Pathway & Mechanism of Action
The cytotoxicity of these derivatives is primarily driven by the induction of the intrinsic apoptotic pathway. By inhibiting epigenetic or kinase targets, these compounds trigger severe cellular stress, leading to cell cycle arrest and programmed cell death.
Fig 1. Mechanistic pathway of apoptosis induction by fluorinated benzamide derivatives.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the evaluation of these compounds must rely on a self-validating system of orthogonal assays. Below are the step-by-step methodologies and the causality behind these experimental choices.
Protocol A: Primary Cytotoxicity Screening (MTT Assay)
Why MTT over CellTiter-Glo? MTT reduction relies specifically on mitochondrial NAD(P)H-dependent oxidoreductase activity. Because benzamide derivatives induce intrinsic apoptosis via mitochondrial stress, MTT provides a direct metabolic correlate to the compound's mechanism of action [3].
-
Seeding: Plate cancer cells (e.g., A549, HeLa) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of the benzamide derivatives in DMSO (final DMSO concentration <0.5%). Treat cells for 48–72 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Target Engagement (HDAC Enzymatic Assay)
Why use a fluorogenic substrate? The aminophenyl benzamide scaffold is a slow-binding, competitive inhibitor. A fluorogenic substrate (Boc-Lys(Ac)-AMC) allows for real-time kinetic monitoring, ensuring the calculated IC₅₀ reflects true thermodynamic equilibrium rather than an artifactual transient binding state.
-
Reaction Setup: Combine recombinant HDAC enzyme (e.g., HDAC3) with varying concentrations of the benzamide derivative in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Incubation: Pre-incubate the inhibitor-enzyme complex for 30 minutes at room temperature to allow for slow-binding equilibration.
-
Substrate Addition: Add 50 µM of Boc-Lys(Ac)-AMC substrate. Incubate for 1 hour at 37°C.
-
Development: Add the developer solution containing Trypsin to cleave the deacetylated AMC fluorophore.
-
Detection: Read fluorescence (Ex: 360 nm, Em: 460 nm) to quantify target inhibition.
Protocol C: Mechanistic Validation (Annexin V/PI Flow Cytometry)
Why dual staining? Highly lipophilic fluorinated compounds can sometimes cause direct membrane disruption (necrosis) rather than programmed cell death. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes. This distinguishes true on-target apoptosis from non-specific toxicity.
-
Harvesting: Collect both adherent and floating cells after 48 hours of compound treatment to ensure late-apoptotic cells are not lost.
-
Washing: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Add 400 µL of binding buffer and analyze immediately via flow cytometry, gating for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).
High-Throughput Screening Workflow
The transition from a raw chemical building block like N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide to a validated lead compound requires a stringent, linear pipeline.
Fig 2. Self-validating high-throughput screening workflow for benzamide derivatives.
References
-
Malik, S., et al. "New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights." Frontiers in Chemistry, 2021.[Link]
-
Li, Y., et al. "Synthesis and Crystal Structure Analysis of Histone Deacetylase Inhibitor Chidamide." Pharmacopsychiatry / Thieme, 2023.[Link]
-
Chen, Y., et al. "Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor." Frontiers in Oncology, 2020.[Link]
-
Rathod, V., et al. "Synthesis, Docking Studies and Biological Evaluation of Novel N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide Derivatives as Potent Anti-breast Cancer Agents." Asian Journal of Organic & Medicinal Chemistry, 2020.[Link]
Sources
A Comprehensive Guide to the Safe Disposal of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
This document provides essential procedural guidance for the safe and compliant disposal of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is designed to provide a clear, logical framework for managing this compound's waste stream, ensuring the protection of laboratory personnel and the environment.
Disclaimer: A specific, verified Safety Data Sheet (SDS) for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide was not located during the compilation of this guide. The hazard profile and procedural recommendations provided herein are based on established best practices for halogenated aromatic compounds and safety data from structurally similar chemicals. It is imperative that you consult your institution's Environmental Health & Safety (EHS) department for specific protocols and regulatory requirements applicable to your location. This guide supplements, but does not supersede, local and federal regulations.
Hazard Profile and Waste Characterization
Understanding the potential hazards of a compound is the first step in managing its waste. N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide is a halogenated aromatic amide. Compounds in this class are often categorized as hazardous waste due to potential toxicity and environmental persistence.
While specific data is limited, analogous compounds exhibit a range of health hazards. Based on these related structures, this chemical should be handled as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation : May cause skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation : Inhalation of dust may cause respiratory irritation.[1][2][4]
-
Acute Toxicity : May be harmful if swallowed or in contact with skin.[4][5][6][7]
-
Environmental Hazard : Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[5][8]
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9] Given the potential hazards, it is prudent to manage N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide as a toxic (T-listed) or U-listed hazardous waste.
| Property | Information |
| Chemical Name | N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide |
| Molecular Formula | C₁₃H₁₀F₂N₂O[10] |
| Molecular Weight | 248.23 g/mol [10] |
| Appearance | Likely a solid powder or crystal[11] |
| Potential Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Potential Acute Toxicity, Environmental Hazard[1][2][4][5][6][7] |
| Waste Classification | Presumed Hazardous Waste (Consult EHS) |
Core Principles of Compliant Disposal
The disposal of laboratory chemicals is strictly regulated to protect human health and the environment.[9] The foundational principle is that hazardous chemical waste must never be disposed of via the regular trash or poured down the sewer drain.[9][12] This is because such actions can contaminate water systems, harm aquatic life, and violate federal and local laws, leading to significant penalties.[9]
Your institution is considered a "generator" of hazardous waste and must adhere to regulations set by the Environmental Protection Agency (EPA).[13] These regulations establish a "cradle-to-grave" management system, meaning the responsibility for the waste lies with the generating institution from its creation to its final, safe disposal by a licensed facility.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to collecting and preparing N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide for disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste compound in any form, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Dispose of contaminated gloves as hazardous waste.
-
Body Protection : A standard laboratory coat is required to prevent skin contact.
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions. Never mix incompatible waste streams.[12][14][15]
-
Solid Waste : Collect pure N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide, residues, and contaminated weighing papers or consumables in a dedicated, sealed container clearly labeled for this waste stream.
-
Liquid Waste (Solutions) : If the compound is dissolved in a solvent, collect it in a leak-proof container with a secure, screw-on cap. The container must be chemically compatible with the solvent used (e.g., do not store acidic solutions in metal containers).[13]
-
Contaminated Labware : Disposable items like pipette tips, gloves, and wipes that are contaminated with the compound should be placed in the designated solid waste container. Non-disposable glassware must be decontaminated. A common procedure is to triple-rinse with a suitable solvent; the first rinseate must be collected and disposed of as hazardous waste.[12][16]
Step 3: Container Selection and Labeling
All hazardous waste containers must be correctly chosen and labeled from the moment waste is first added.[15]
-
Container Quality : The container must be in good condition, free from damage or leaks, and have a secure, tight-fitting lid.[14][15] It must be chemically compatible with the waste it holds.[13][14]
-
Labeling : The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" .[14][15] The label must also include:
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste should be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[14]
-
Location : The SAA should be a designated area, such as within a chemical fume hood or a specific secondary containment bin.
-
Container Management : Waste containers must be kept closed at all times except when adding waste.[12][14][15] Do not leave a funnel in the container.[14]
-
Secondary Containment : All liquid hazardous waste must be stored in secondary containment (e.g., a plastic tub or tray) to contain potential spills.[12]
-
Segregation : Incompatible waste containers must be segregated within the SAA, using physical barriers if necessary.[14]
Step 5: Final Disposal
Once a waste container is 90% full or the accumulation time limit is reached (typically 6-12 months for academic labs), it must be prepared for pickup.[17]
-
Contact EHS : Do not attempt to dispose of the waste yourself. Your institution's EHS department is responsible for coordinating the pickup, transport, and ultimate disposal of hazardous waste.[14]
-
Schedule Pickup : Follow your institution's specific procedures to request a waste pickup from EHS. They work with licensed hazardous waste disposal contractors to ensure the material is transported and disposed of in an approved incinerator or other facility.[3][18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide.
Caption: Disposal workflow for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
- AK Scientific, Inc. Safety Data Sheet: 3-Amino-N-ethyl-4-fluorobenzamide.
- Synquest Labs. Safety Data Sheet: 3-Amino-4-fluorobenzoic acid.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Aminobenzamide.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Unknown Source. (2026, February 3).
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Unknown Source. (2025, December 24).
- PubChem. N-(4-amino-3-fluorophenyl)-4-fluorobenzamide. National Center for Biotechnology Information.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Fluorobenzamide.
- CPAchem Ltd. (2022, August 15). Safety Data Sheet: 3-Amino-4-chlorobenzotrifluoride.
- Tokyo Chemical Industry Co., Ltd. (2025, October 27). Safety Data Sheet: 4-Amino-3-fluorobenzonitrile.
- Chem-Impex. 4-Fluorobenzamide.
- Purdue University Environmental Health and Safety. Guidelines: Handling and Disposal of Chemicals.
- Cayman Chemical. (2025, June 19). Safety Data Sheet: 3-amino Benzamide.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
- PubChem. 3-Amino-4-fluorobenzonitrile. National Center for Biotechnology Information.
- BenchChem. Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.
- Chemos GmbH & Co.KG. (2019, August 14). Safety Data Sheet: 4-aminoazobenzene.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. danielshealth.com [danielshealth.com]
- 10. N-(4-amino-3-fluorophenyl)-4-fluorobenzamide | C13H10F2N2O | CID 81762060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. research.columbia.edu [research.columbia.edu]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. epa.gov [epa.gov]
- 18. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
